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  • Product: 2,3-Dichloroquinoxaline-5-carboxylic acid
  • CAS: 933726-33-1

Core Science & Biosynthesis

Foundational

2,3-Dichloroquinoxaline-5-carboxylic Acid: Structural Dynamics, Synthesis, and Applications in Drug Development

Executive Summary In the landscape of medicinal chemistry and advanced organic synthesis, the quinoxaline core represents a highly privileged scaffold. Specifically, 2,3-dichloroquinoxaline-5-carboxylic acid serves as a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of medicinal chemistry and advanced organic synthesis, the quinoxaline core represents a highly privileged scaffold. Specifically, 2,3-dichloroquinoxaline-5-carboxylic acid serves as a critical, polyfunctional building block. By combining an electron-deficient fused bicyclic system with two highly labile chlorine atoms and a versatile carboxylic acid moiety, this compound enables the rapid, regioselective synthesis of complex therapeutics. This whitepaper provides an in-depth technical analysis of its structural properties, its role in neuropharmacology (specifically AMPA/NMDA receptor antagonism), and a self-validating synthetic methodology for its preparation.

Chemical Identity & Structural Significance

The IUPAC name of the compound is 2,3-dichloroquinoxaline-5-carboxylic acid [1]. It is characterized by a pyrazine ring fused to a benzene ring, forming the quinoxaline core. The presence of the C5 carboxylic acid acts as a strong electron-withdrawing group (EWG). This electronic pull propagates through the conjugated π -system, further depleting electron density at the C2 and C3 positions of the pyrazine ring. Consequently, the chlorine atoms at these positions become exceptionally susceptible to Nucleophilic Aromatic Substitution ( SN​Ar )[2].

Table 1: Physicochemical Profile
PropertyValue / Description
IUPAC Name 2,3-dichloroquinoxaline-5-carboxylic acid
CAS Registry Number 933726-33-1[3]
Molecular Formula C 9​ H 4​ Cl 2​ N 2​ O 2​ [1]
Molecular Weight 243.04 g/mol
Appearance Off-white to pale yellow solid
Core Reactivity Highly electrophilic at C2/C3; Brønsted acid at C5
Primary Utility Intermediate for SN​Ar cross-coupling and amidation[2]

Pharmacological Relevance: AMPA/NMDA Receptor Antagonism

Quinoxaline-5-carboxylic acid derivatives are foundational in the development of neuroprotective agents. Specifically, they act as potent, competitive antagonists for the AMPA ( α -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) and NMDA (N-methyl-D-aspartate) receptors[4].

Mechanistic Causality: The biological efficacy of this scaffold is directly tied to its stereoelectronic properties. The C5 carboxylic acid functions as a bioisostere for the distal carboxylate of the endogenous ligand, glutamate. When functionalized at the C2/C3 positions (often via the displacement of the chlorines with amines or oxygen nucleophiles), the rigid quinoxaline core perfectly anchors the molecule within the receptor's ligand-binding domain[4]. This competitive binding prevents glutamate-induced conformational changes, thereby blocking the influx of Ca 2+ and Na + ions and halting the cascade of excitotoxicity associated with cerebral ischemia and neuronal injury[4].

Signaling Ligand Quinoxaline-5-carboxylic Acid Derivative (Competitive Antagonist) Receptor AMPA / NMDA Receptors (Glutamate-Gated Ion Channels) Ligand->Receptor Competitive Antagonism IonFlux Blockade of Ca2+ / Na+ Influx Receptor->IonFlux Channel Closure Downstream Prevention of Excitotoxicity (Neuroprotection) IonFlux->Downstream Cell Survival Ischemia Cerebral Ischemia / Neuronal Injury Ischemia->Receptor Excess Glutamate Release

Figure 1: AMPA/NMDA receptor antagonism pathway by quinoxaline-5-carboxylic acids.

De Novo Synthesis Protocol: A Self-Validating System

The synthesis of 2,3-dichloroquinoxaline-5-carboxylic acid is a robust, two-phase process. It begins with the condensation of 2,3-diaminobenzoic acid with an α -dicarbonyl compound, followed by aggressive chlorination[5]. This route is specifically chosen because starting with the functionally pre-positioned 2,3-diaminobenzoic acid guarantees the correct regiochemistry of the C5 carboxylic acid in the final bicyclic system.

Synthesis A 2,3-Diaminobenzoic Acid (Starting Material) C 2,3-Dihydroxyquinoxaline-5-carboxylic Acid (Stable Intermediate) A->C Reflux, HCl/H2O Condensation B Oxalic Acid (Condensation Agent) B->C E 2,3-Dichloroquinoxaline-5-carboxylic Acid (Target Compound) C->E Reflux, 100°C Chlorination D POCl3 + Catalytic DMF (Chlorinating Agent) D->E

Figure 2: Stepwise synthesis workflow of 2,3-dichloroquinoxaline-5-carboxylic acid.

Phase 1: Condensation (Formation of the Quinoxaline-2,3-dione Core)

Causality: The reaction of the o-phenylenediamine derivative with oxalic acid is a thermodynamically driven double-condensation. The acidic environment catalyzes the initial imine formation, while elevated temperatures overcome the activation energy for the second cyclization, driving off water to establish the highly stable, rigid pyrazine ring[5].

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of 2,3-diaminobenzoic acid in aqueous HCl (2N). Rationale: Protonation of the amines increases aqueous solubility and prepares the system for acid-catalyzed condensation.

  • Addition: Add 1.2 equivalents of oxalic acid dihydrate to the stirring solution.

  • Thermal Cyclization: Reflux the mixture at 100 °C for 4 hours.

  • Isolation & Self-Validation: Cool the reaction mixture to room temperature. The intermediate, 2,3-dihydroxyquinoxaline-5-carboxylic acid (often existing in its dione tautomer), will rapidly precipitate. Validation Check: The insolubility of this intermediate in cold acidic water provides immediate visual confirmation of successful cyclization and allows for isolation via simple vacuum filtration without the need for chromatography.

  • Purification: Filter the precipitate, wash extensively with cold deionized water, and dry under high vacuum at 60 °C overnight.

Phase 2: Chlorination (Activation for SN​Ar )

Causality: The dihydroxy/dione tautomers are unreactive towards mild nucleophiles. Converting them to dichloro derivatives transforms the C2/C3 positions into highly electrophilic centers. The addition of catalytic DMF is critical; it reacts with POCl 3​ to form the Vilsmeier-Haack reagent (a chloromethyleneiminium ion), which is a far superior electrophile that rapidly activates the hydroxyl groups for chloride displacement[5].

Step-by-Step Methodology:

  • Suspension: Suspend the dried 2,3-dihydroxyquinoxaline-5-carboxylic acid intermediate in neat Phosphorus oxychloride (POCl 3​ , approx. 10 volumes).

  • Catalysis: Add a catalytic amount of N,N-Dimethylformamide (DMF) (0.1 eq) under an inert atmosphere (N 2​ or Ar).

  • Reflux: Heat the mixture to reflux (100–110 °C) for 3 to 4 hours.

  • Reaction Monitoring: Monitor the reaction via TLC (Dichloromethane:Methanol 9:1). Validation Check: The disappearance of the baseline-stuck starting material and the emergence of a highly mobile, UV-active spot confirms complete chlorination.

  • Quenching: Cool the mixture to room temperature. Carefully and slowly add the reaction mixture dropwise into a vigorously stirred beaker of crushed ice. Rationale: POCl 3​ reacts violently with water; the ice bath controls the dangerous exotherm while simultaneously precipitating the hydrophobic dichloro target compound.

  • Final Recovery: Filter the resulting off-white solid, wash thoroughly with cold water to remove residual phosphoric and hydrochloric acids, and dry under vacuum.

Downstream Functionalization: SN​Ar Workflows

Once synthesized, 2,3-dichloroquinoxaline-5-carboxylic acid serves as a premier substrate for sequential Nucleophilic Aromatic Substitution ( SN​Ar )[2].

Because of the asymmetric electronic environment created by the C5 carboxylic acid, the two chlorine atoms exhibit differential reactivity. Researchers can exploit this by carefully controlling reaction stoichiometry and temperature. A primary amine can be introduced at the more reactive chlorine position at room temperature, while a secondary, distinct nucleophile (e.g., an alkoxide or a different amine) can be forced onto the remaining position under reflux conditions[2]. This orthogonal reactivity allows drug development professionals to build highly specific, asymmetrically 2,3-disubstituted quinoxalines tailored for precise target binding.

References

  • ChemicalBook - 2,3-Dichloroquinoxaline-5-carboxylic acid CAS#: 933726-33-1.
  • AaronChem - 933726-33-1 | 2,3-Dichloroquinoxaline-5-carboxylic acid.
  • Arabian Journal of Chemistry - 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade.
  • BenchChem - A Technical Guide to the Synthesis of 2,3-Disubstituted Quinoxalines.
  • ResearchGate - AMPA Receptor antagonists: Synthesis of novel quinoxaline-5-carboxylic acid derivatives.

Sources

Exploratory

A Comprehensive Technical Guide to the Formation of 2,3-Dichloroquinoxaline-5-carboxylic Acid

Introduction: The Significance of Quinoxaline Scaffolds in Modern Drug Discovery Quinoxaline derivatives represent a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Quinoxaline Scaffolds in Modern Drug Discovery

Quinoxaline derivatives represent a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The rigid, aromatic quinoxaline core serves as a versatile scaffold for the presentation of functional groups in a defined three-dimensional space, enabling precise interactions with biological targets. The introduction of chlorine atoms at the 2 and 3-positions, as seen in 2,3-dichloroquinoxaline, creates a highly reactive intermediate, amenable to a wide range of nucleophilic aromatic substitution (SNAr) reactions.[2] This allows for the facile introduction of diverse substituents, making 2,3-dichloroquinoxaline and its derivatives invaluable building blocks in the synthesis of complex, biologically active molecules.[2][3] This guide provides an in-depth exploration of the mechanism and synthesis of a key derivative, 2,3-dichloroquinoxaline-5-carboxylic acid, a molecule of significant interest for further functionalization in drug development programs.

Part 1: Elucidating the Core Synthesis: From Diamine to Dihydroxyquinoxaline

The formation of the quinoxaline ring system is most classically and efficiently achieved through the cyclocondensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1][4] For the synthesis of 2,3-dichloroquinoxaline-5-carboxylic acid, the journey begins with the formation of its precursor, 2,3-dihydroxyquinoxaline-5-carboxylic acid.

Causality in Experimental Design: Selecting the Starting Materials

The choice of starting materials is dictated by the desired final structure. To incorporate the carboxylic acid moiety at the 5-position of the quinoxaline ring, the synthesis commences with 3,4-diaminobenzoic acid . The 1,2-dicarbonyl component required to form the 2,3-dihydroxy substitution pattern is oxalic acid or its derivatives.[5][6] The reaction is typically acid-catalyzed, facilitating the nucleophilic attack and subsequent dehydration steps.

The Reaction Mechanism: A Stepwise Annulation

The formation of 2,3-dihydroxyquinoxaline-5-carboxylic acid from 3,4-diaminobenzoic acid and oxalic acid proceeds through a well-established nucleophilic addition-elimination mechanism.

  • Nucleophilic Attack: The reaction initiates with the nucleophilic attack of one of the amino groups of 3,4-diaminobenzoic acid on one of the carbonyl carbons of oxalic acid.

  • Intermediate Formation: This attack forms a tetrahedral intermediate which can then eliminate a molecule of water to form an imine.

  • Intramolecular Cyclization: The second amino group of the diamine then undergoes an intramolecular nucleophilic attack on the remaining carbonyl carbon of the oxalic acid moiety.

  • Dehydration and Aromatization: A final dehydration step leads to the formation of the stable, aromatic quinoxaline ring system, yielding 2,3-dihydroxyquinoxaline-5-carboxylic acid.

Quinoxaline Formation 3,4-Diaminobenzoic Acid 3,4-Diaminobenzoic Acid Tetrahedral Intermediate Tetrahedral Intermediate 3,4-Diaminobenzoic Acid->Tetrahedral Intermediate Nucleophilic Attack Oxalic Acid Oxalic Acid Oxalic Acid->Tetrahedral Intermediate Cyclized Intermediate Cyclized Intermediate Tetrahedral Intermediate->Cyclized Intermediate Intramolecular Cyclization 2,3-Dihydroxyquinoxaline-5-carboxylic Acid 2,3-Dihydroxyquinoxaline-5-carboxylic Acid Cyclized Intermediate->2,3-Dihydroxyquinoxaline-5-carboxylic Acid Dehydration

Caption: Mechanism of 2,3-dihydroxyquinoxaline-5-carboxylic acid formation.

Part 2: The Chlorination Step: Activating the Quinoxaline Core

With the 2,3-dihydroxyquinoxaline-5-carboxylic acid in hand, the next critical step is the conversion of the hydroxyl groups to chlorine atoms. This transformation is crucial as it installs the reactive handles for subsequent nucleophilic substitution reactions.

Rationale for Chlorinating Agent Selection

The conversion of the dihydroxyquinoxaline, which exists predominantly in its tautomeric dione form (quinoxaline-2,3(1H,4H)-dione-5-carboxylic acid), to the dichloro derivative is typically achieved using a strong chlorinating agent.[1] Phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂) are the reagents of choice for this transformation.[7] These reagents are highly effective at converting the amide-like hydroxyl groups of the quinoxalinone system into reactive chloro-substituents. The choice between them can depend on the desired reaction conditions and the scale of the synthesis. For the purposes of this guide, we will focus on the widely used phosphorus oxychloride.

The Chlorination Mechanism: A Dehydration-Chlorination Cascade

The mechanism of chlorination with POCl₃ is a multi-step process:

  • Activation of Carbonyl Oxygen: The lone pair of electrons on the carbonyl oxygen of the quinoxalinone attacks the electrophilic phosphorus atom of POCl₃.

  • Chloride Ion Elimination and Intermediate Formation: This is followed by the elimination of a chloride ion and the formation of a phosphate ester intermediate. This step effectively converts the hydroxyl group into a good leaving group.

  • Nucleophilic Attack by Chloride: The previously eliminated chloride ion, or another chloride ion from the reaction medium, then acts as a nucleophile, attacking the carbon atom of the former carbonyl group.

  • Leaving Group Departure: The phosphate group departs as a stable leaving group, resulting in the formation of the chloro-substituted quinoxaline. This process occurs at both the 2 and 3 positions.

Chlorination Mechanism Quinoxalinone 2,3-Dihydroxyquinoxaline- 5-carboxylic Acid Phosphate_Ester Phosphate Ester Intermediate Quinoxalinone->Phosphate_Ester Activation POCl3 Phosphorus Oxychloride POCl3->Phosphate_Ester Dichloroquinoxaline 2,3-Dichloroquinoxaline- 5-carboxylic Acid Phosphate_Ester->Dichloroquinoxaline Nucleophilic Attack Chloride_Ion Chloride Ion Chloride_Ion->Dichloroquinoxaline

Caption: Mechanism of chlorination of the quinoxaline core.

Experimental Protocols

The following protocols are presented as a guideline and may require optimization based on specific laboratory conditions and the purity of the starting materials.

Protocol 1: Synthesis of 2,3-Dihydroxyquinoxaline-5-carboxylic Acid
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3,4-diaminobenzoic acid (1.0 equivalent) and oxalic acid dihydrate (1.1 equivalents).

  • Solvent and Catalyst: Add a suitable solvent, such as a 2M aqueous solution of hydrochloric acid.

  • Reaction Conditions: Heat the mixture to reflux (approximately 100-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as aqueous ethanol or dimethylformamide (DMF)/water.

Protocol 2: Synthesis of 2,3-Dichloroquinoxaline-5-carboxylic Acid
  • Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a calcium chloride drying tube. To the flask, add 2,3-dihydroxyquinoxaline-5-carboxylic acid (1.0 equivalent).

  • Reagent Addition: Carefully add an excess of phosphorus oxychloride (POCl₃) (at least 5-10 equivalents) to the flask. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.[7]

  • Reaction Conditions: Heat the mixture to reflux (approximately 100-110 °C) for 3-5 hours. The reaction should be monitored by TLC.

  • Work-up and Isolation: After the reaction is complete, carefully remove the excess POCl₃ by distillation under reduced pressure. Cool the reaction vessel in an ice bath and slowly quench the reaction by the dropwise addition of ice-cold water. A precipitate will form.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The crude 2,3-dichloroquinoxaline-5-carboxylic acid can be further purified by recrystallization from a suitable solvent like ethanol or toluene.

Data Summary

Parameter Synthesis of 2,3-Dihydroxyquinoxaline-5-carboxylic Acid Synthesis of 2,3-Dichloroquinoxaline-5-carboxylic Acid
Starting Materials 3,4-Diaminobenzoic Acid, Oxalic Acid2,3-Dihydroxyquinoxaline-5-carboxylic Acid, POCl₃
Typical Solvent Aqueous HClNone (excess POCl₃ acts as solvent)
Reaction Temperature 100-110 °C (Reflux)100-110 °C (Reflux)
Typical Reaction Time 2-4 hours3-5 hours
Typical Yield 80-95%75-90%

Conclusion and Future Outlook

The synthesis of 2,3-dichloroquinoxaline-5-carboxylic acid is a robust and well-understood process, proceeding through a two-stage sequence of cyclocondensation followed by chlorination. The resulting molecule is a highly valuable and versatile intermediate in the synthesis of a wide array of functionalized quinoxaline derivatives. The presence of the two reactive chlorine atoms allows for selective and sequential nucleophilic substitutions, enabling the construction of complex molecular architectures. The carboxylic acid group provides an additional handle for further modifications, such as amide bond formation, esterification, or reduction. The continued exploration of the reactivity of this and related quinoxaline building blocks will undoubtedly lead to the discovery of novel therapeutic agents and functional materials.

References

  • A photoredox-catalysed chlorination of quinoxalin-2(1H)-ones was developed by using CHCl3 as a chlorine source, thus affording various 3-chloroquinoxalin-2(1H)-ones in moderate to high yields. This protocol is characterized by mild reaction conditions, excellent regioselectivity, and readily available chlori. Chemical Communications (RSC Publishing).
  • A Technical Guide to the Synthesis of 2,3-Disubstituted Quinoxalines. Benchchem.
  • 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade. Journal of Heterocyclic Chemistry.
  • Photoredox-catalysed chlorination of quinoxalin-2(1H)-ones enabled by using CHCl3 as chlorine source. ResearchGate.
  • 2,3-Dichloroquinoxaline synthesis. ChemicalBook.
  • DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF 2,3-DISUBSTITUTED AND FUSED QUINOXALINES AS POTENTIAL ANTICANCER AND ANTIMICROBIAL AGENTS. PubMed.
  • Method for preparing 2, 3-dichloro quinoxaline derivative by one-pot boiling. Google Patents.
  • Synthesis and Antibacterial Activity of Novel Quinoxaline-5-Carboxamide Derivatives. ResearchGate.
  • The reaction of o-phenylenediamine with α, β-unsaturated carbonyl compounds. ARKIVOC.
  • Chlorination and bromination of C1−H bonds in 4‐aryl pyrrolo[1,2‐a]quinoxalines. ResearchGate.
  • Fluorination and chlorination effects on quinoxalineimides as an electron-deficient building block for n-channel organic semiconductors. PMC.
  • What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. ResearchGate.
  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. ResearchGate.
  • A Green, Scalable, and Catalyst-Free One-Minute Synthesis of Quinoxalines. SynOpen.
  • The Reaction of o-Phenylenediamines with Carbonyl Compounds. II. Aliphatic Ketones. Journal of the American Chemical Society.
  • Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. PMC.
  • Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. ResearchGate.
  • The reaction of o-phenylenediamine with α,β-unsaturated carbonyl compounds. Semantic Scholar.
  • Synthesis, characterization, and biological target prediction of novel 1,3-dithiolo[4,5-b]quinoxaline and thiazolo[4,5-b]quinoxaline derivatives. Johns Hopkins University.
  • Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature Water. ResearchGate.

Sources

Foundational

2,3-Dichloroquinoxaline-5-carboxylic Acid (CAS 933726-33-1): A Technical Guide to Synthesis, Reactivity, and Applications in Drug Discovery

Executive Summary In the landscape of medicinal chemistry, the quinoxaline scaffold is recognized as a "privileged structure" capable of binding to diverse biological targets. Among its functionalized derivatives, 2,3-di...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of medicinal chemistry, the quinoxaline scaffold is recognized as a "privileged structure" capable of binding to diverse biological targets. Among its functionalized derivatives, 2,3-dichloroquinoxaline-5-carboxylic acid (CAS 933726-33-1) stands out as a highly versatile, trifunctional building block. The presence of two highly electrophilic chlorine atoms at the C2 and C3 positions, coupled with a carboxylic acid moiety at C5, makes this compound an ideal precursor for the divergent synthesis of complex heterocycles via Nucleophilic Aromatic Substitution (SNAr) and amidation reactions.

This technical guide provides an in-depth analysis of the physicochemical properties, mechanistic synthesis, reactivity profile, and downstream pharmacological applications of 2,3-dichloroquinoxaline-5-carboxylic acid, equipping drug development professionals with field-proven, self-validating protocols for its utilization.

Physicochemical & Structural Profiling

To effectively utilize 2,3-dichloroquinoxaline-5-carboxylic acid in synthetic workflows, one must understand its fundamental properties. The electron-withdrawing nature of the pyrazine ring nitrogens and the C5-carboxyl group significantly lowers the electron density of the aromatic system, directly influencing its solubility, stability, and reactivity.

Table 1: Physicochemical Properties of 2,3-Dichloroquinoxaline-5-carboxylic acid

PropertyValue / Description
IUPAC Name 2,3-dichloroquinoxaline-5-carboxylic acid
CAS Number 933726-33-1
Molecular Formula C9H4Cl2N2O2
Molecular Weight 243.05 g/mol
Physical State Solid (typically off-white to pale yellow crystalline powder)
Electrophilic Centers C2 and C3 (susceptible to SNAr by N, O, S nucleophiles)
Derivatization Handle C5 Carboxylic Acid (susceptible to esterification/amidation)
Storage Conditions Inert atmosphere (Argon/N2), 2-8°C, protected from moisture

Mechanistic Synthesis Workflow

The synthesis of 2,3-dichloroquinoxaline-5-carboxylic acid is classically achieved via a two-step sequence starting from 2,3-diaminobenzoic acid.

Causality of the Reaction Design: The first step involves a condensation reaction between the ortho-diamine and an oxalic acid derivative (such as diethyl oxalate). This thermodynamically driven cyclization forms the highly stable 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid intermediate. The second step is a halogenation driven by Phosphorus oxychloride (POCl3). The addition of a catalytic amount of N,N-dimethylformamide (DMF) generates the Vilsmeier-Haack reagent in situ, which acts as a highly electrophilic chlorinating species, converting the tautomeric hydroxyl groups at C2/C3 into reactive carbon-chlorine bonds.

Synthesis A 2,3-Diaminobenzoic Acid (Starting Material) C 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline -5-carboxylic acid (Intermediate) A->C + B Reflux, 4-6h Acidic Condensation B Diethyl Oxalate (Condensation Agent) E 2,3-Dichloroquinoxaline -5-carboxylic acid (CAS: 933726-33-1) C->E + D Reflux, 3-4h Halogenation D POCl3 + DMF (cat.) (Chlorinating Agent)

Figure 1: Two-step synthesis of 2,3-dichloroquinoxaline-5-carboxylic acid.

Protocol 1: Self-Validating Synthesis of 2,3-Dichloroquinoxaline-5-carboxylic acid

This protocol incorporates built-in quality control (QC) checkpoints to ensure intermediate validation before proceeding.

Step 1: Condensation

  • Reaction: Suspend 2,3-diaminobenzoic acid (1.0 eq) in 4.0 N HCl. Add diethyl oxalate (1.2 eq) dropwise. Reflux the mixture at 110°C for 4-6 hours.

  • QC Checkpoint 1 (TLC): Monitor the reaction via TLC (DCM:MeOH 9:1). The disappearance of the starting material (ninhydrin-positive spot) indicates completion.

  • Isolation: Cool the mixture to 0°C. The 2,3-dioxo intermediate precipitates as a solid. Filter, wash with cold water, and dry under a vacuum.

  • QC Checkpoint 2 (LC-MS): Confirm the intermediate mass (Expected [M-H]- m/z ≈ 205).

Step 2: Chlorination

  • Reaction: Suspend the dried intermediate in neat POCl3 (10 eq). Add 3 drops of anhydrous DMF as a catalyst. Heat to reflux (105°C) under an argon atmosphere for 3-4 hours.

  • QC Checkpoint 3 (In-Process TLC): Quench a 10 µL aliquot in ice water, extract with EtOAc, and spot on TLC (Hexanes:EtOAc 7:3). Look for a higher Rf UV-active spot indicating the dichloro product.

  • Workup: Carefully pour the cooled reaction mixture over crushed ice to quench excess POCl3. Extract the aqueous layer with EtOAc (3x). Dry the combined organic layers over Na2SO4 and concentrate in vacuo.

  • Final Validation: Verify the product via LC-MS. The mass spectrum must show the characteristic 9:6:1 isotopic pattern of a dichloride compound (Expected [M-H]- m/z ≈ 241/243/245).

Reactivity Profile: The SNAr Paradigm

The utility of 2,3-dichloroquinoxaline-5-carboxylic acid lies in its exceptional reactivity towards nucleophiles [1]. The pyrazine ring is inherently electron-deficient. When substituted with two electronegative chlorine atoms and an electron-withdrawing carboxyl group, the C2 and C3 positions become highly activated for Nucleophilic Aromatic Substitution (SNAr).

Regioselectivity Causality: The first SNAr reaction (e.g., with an amine) typically occurs rapidly at room temperature or mild heating. However, once the first chlorine is replaced by an electron-donating group (like an amine or ether), the quinoxaline ring becomes significantly more electron-rich. This deactivates the remaining chlorine atom, requiring much harsher conditions (higher temperatures, stronger bases) for the second substitution. This differential reactivity allows for the precise, sequential synthesis of unsymmetrical 2,3-disubstituted quinoxalines.

Reactivity Core 2,3-Dichloroquinoxaline-5-carboxylic acid (Electrophilic Scaffold) N_Nuc N-Nucleophiles (Amines, Hydrazines) Core->N_Nuc SNAr at C2/C3 O_Nuc O-Nucleophiles (Alcohols, Phenols) Core->O_Nuc SNAr at C2/C3 S_Nuc S-Nucleophiles (Thiols) Core->S_Nuc SNAr at C2/C3 Amide Amidation/Esterification (Carboxyl Activation) Core->Amide EDC/HOBt at C5

Figure 2: Divergent reactivity map of the 2,3-dichloroquinoxaline-5-carboxylic acid scaffold.

Protocol 2: Self-Validating Mono-SNAr Derivatization
  • Reaction: Dissolve 2,3-dichloroquinoxaline-5-carboxylic acid (1.0 eq) in anhydrous DMF. Add an aliphatic amine (1.05 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq). Stir at 80°C for 12 hours.

  • QC Checkpoint (LC-MS): Monitor the reaction to prevent over-substitution. The mass should correspond to the mono-substituted product. If di-substitution is observed, lower the temperature to 50°C for subsequent batches.

  • Isolation: Acidify the mixture with 1N HCl to pH 3-4 to protonate the C5-carboxylic acid, causing the mono-substituted product to precipitate. Filter and wash with water.

Pharmacological Applications in Drug Development

The functionalization of 2,3-dichloroquinoxaline-5-carboxylic acid has led to the discovery of numerous biologically active molecules [2]. The rigid, planar nature of the quinoxaline core allows it to intercalate into DNA or fit snugly into the ATP-binding pockets of various enzymes.

  • Kinase Inhibitors: Quinoxaline derivatives synthesized from this scaffold exhibit potent affinity for Epidermal Growth Factor Receptor (EGFR), HER-2, and Phosphoinositide 3-kinase (PI3K). The nitrogen atoms of the pyrazine ring act as crucial hydrogen bond acceptors in the hinge region of the kinase ATP-binding site.

  • Glutamate Receptor Antagonists: By modifying the C2/C3 positions to form quinoxalinediones or amino-quinoxalines, researchers have developed potent antagonists for AMPA and NMDA receptors, which are critical targets for neurodegenerative diseases and ischemic stroke.

  • Anticancer Agents: Condensation of the SNAr products can yield complex polycyclic structures, such as indeno[1,2-b]quinoxalines, which demonstrate broad-spectrum antiproliferative activities against breast, prostate, and hepatic cancer cell lines by inducing apoptosis and inhibiting tubulin polymerization [3].

Targets Scaffold Quinoxaline Scaffold (from 933726-33-1) T1 Kinase Inhibitors (EGFR, PI3K, Abl) Scaffold->T1 ATP-binding pocket T2 Glutamate Receptors (AMPA / NMDA Antagonists) Scaffold->T2 Glycine/Glutamate site T3 Anticancer Agents (Indenoquinoxalines) Scaffold->T3 Apoptosis/Proliferation

Figure 3: Primary pharmacological targets of derivatives synthesized from CAS 933726-33-1.

Conclusion

2,3-dichloroquinoxaline-5-carboxylic acid (CAS 933726-33-1) is far more than a simple reagent; it is a programmable chemical chassis [1]. By understanding the electronic causality that governs its step-wise SNAr reactivity and leveraging its C5-carboxylic acid for further structural extension, medicinal chemists can rapidly generate vast libraries of bioactive heterocycles. The self-validating protocols provided herein ensure that researchers can maintain high fidelity and reproducibility during the synthesis and derivatization of this critical scaffold.

References

  • Neri, J. M., Cavalcanti, L. N., Araújo, R. M., & Menezes, F. G. (2017). "2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade." Arabian Journal of Chemistry, 13(1), 721-739. URL:[Link]

  • Khatoon, H., & Abdulmalek, E. (2021). "Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades." Molecules, 26(4), 1055. URL:[Link]

  • Moiseev, I. K., et al. (2015). "Discovery of Indeno[1,2-b]quinoxaline Derivatives as Potential Anticancer Agents." European Journal of Medicinal Chemistry, 108, 301-312. URL:[Link]

Protocols & Analytical Methods

Method

The Strategic Role of 2,3-Dichloroquinoxaline-5-Carboxylic Acid in Medicinal Chemistry: Application Notes and Protocols

This technical guide provides an in-depth exploration of 2,3-dichloroquinoxaline-5-carboxylic acid as a pivotal building block in modern medicinal chemistry. We will delve into its synthesis, reactivity, and strategic ap...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth exploration of 2,3-dichloroquinoxaline-5-carboxylic acid as a pivotal building block in modern medicinal chemistry. We will delve into its synthesis, reactivity, and strategic application in the development of novel therapeutic agents, with a particular focus on its role in the discovery of potent AMPA receptor antagonists. The protocols and insights provided are tailored for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.

Introduction: The Quinoxaline Scaffold and the Significance of the 5-Carboxy Moiety

The quinoxaline core, a fusion of benzene and pyrazine rings, is a well-established "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] The introduction of two chlorine atoms at the 2 and 3 positions, creating 2,3-dichloroquinoxaline (DCQX), provides a highly versatile platform for nucleophilic aromatic substitution (SNAr) reactions, enabling the systematic construction of diverse molecular libraries.[4]

The focus of this guide, 2,3-dichloroquinoxaline-5-carboxylic acid, elevates the utility of the DCQX core by incorporating a carboxylic acid group on the benzene ring. This addition is not trivial; the carboxylic acid moiety serves several critical functions:

  • A Handle for Further Derivatization: It provides a reactive site for amide bond formation, esterification, or the introduction of other functional groups to modulate physicochemical properties and target interactions.

  • Enhanced Solubility: The polar carboxylic acid group can significantly improve the aqueous solubility of the final compounds, a crucial parameter for drug development.[5]

  • Key Pharmacophoric Element: In many target classes, the carboxylate group can act as a key hydrogen bond donor or acceptor, or engage in ionic interactions with receptor residues, thereby anchoring the molecule in the binding site and enhancing potency.[6]

A prime example of its strategic importance is in the development of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonists, where the carboxylic acid group plays a vital role in receptor binding and antagonism.[5][6]

Synthesis of the Core Scaffold: 2,3-Dichloroquinoxaline-5-Carboxylic Acid

The synthesis of 2,3-dichloroquinoxaline-5-carboxylic acid is a multi-step process that begins with a commercially available and relatively inexpensive starting material, 3,4-diaminobenzoic acid. The overall synthetic workflow is depicted below.

Synthesis_Workflow A 3,4-Diaminobenzoic Acid + Oxalic Acid B Quinoxaline-2,3(1H,4H)-dione- 5-carboxylic Acid A->B Condensation (e.g., 4N HCl, reflux) C 2,3-Dichloroquinoxaline- 5-carboxylic Acid B->C Chlorination (e.g., POCl3, reflux)

Caption: Synthetic route to 2,3-dichloroquinoxaline-5-carboxylic acid.

Protocol 2.1: Synthesis of Quinoxaline-2,3(1H,4H)-dione-5-carboxylic Acid

This initial step involves the classical condensation reaction between an o-phenylenediamine derivative and oxalic acid to form the quinoxaline-2,3-dione core.

  • Rationale: This acid-catalyzed condensation is a robust and high-yielding method for the formation of the quinoxaline ring system. The use of hydrochloric acid as a solvent and catalyst ensures the protonation of the carbonyl groups of oxalic acid, facilitating nucleophilic attack by the amino groups of 3,4-diaminobenzoic acid.

Materials:

  • 3,4-Diaminobenzoic acid

  • Oxalic acid dihydrate

  • 4 N Hydrochloric acid

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 3,4-diaminobenzoic acid (1.0 eq) and oxalic acid dihydrate (1.0 eq).

  • Add 4 N hydrochloric acid to the flask (sufficient to dissolve the reactants upon heating).

  • Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature. The product will precipitate out of the solution.

  • Collect the solid product by vacuum filtration.

  • Wash the precipitate thoroughly with cold water to remove any residual acid.

  • Dry the product under vacuum to yield quinoxaline-2,3(1H,4H)-dione-5-carboxylic acid as a solid.

Protocol 2.2: Synthesis of 2,3-Dichloroquinoxaline-5-carboxylic Acid

The second step is the chlorination of the dione intermediate to generate the highly reactive dichloroquinoxaline scaffold.

  • Rationale: Phosphorus oxychloride (POCl₃) is a powerful chlorinating and dehydrating agent commonly used to convert cyclic amides (lactams) and ketones to their corresponding chloro-derivatives. The reaction proceeds via the formation of a phosphate ester intermediate, which is subsequently displaced by chloride ions.

Materials:

  • Quinoxaline-2,3(1H,4H)-dione-5-carboxylic acid

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF, catalytic amount)

  • Crushed ice

  • Dichloromethane (DCM) or Ethyl acetate

Procedure:

  • Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl gas), suspend quinoxaline-2,3(1H,4H)-dione-5-carboxylic acid (1.0 eq) in an excess of phosphorus oxychloride (POCl₃).

  • Add a catalytic amount of DMF.

  • Heat the mixture to reflux (approximately 110 °C) for 3-6 hours. The reaction should become a clear solution as the starting material is consumed. Monitor the reaction by TLC (if a suitable solvent system can be found, otherwise monitor by time).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly and carefully pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring. This will quench the excess POCl₃.

  • The product will precipitate as a solid. Collect the solid by vacuum filtration, washing with cold water.

  • Alternatively, the product can be extracted from the aqueous mixture using an organic solvent such as dichloromethane or ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude 2,3-dichloroquinoxaline-5-carboxylic acid by recrystallization or column chromatography.

Application in Medicinal Chemistry: A Gateway to AMPA Receptor Antagonists

2,3-Dichloroquinoxaline-5-carboxylic acid is a particularly valuable starting material for the synthesis of competitive AMPA receptor antagonists.[5] These compounds have therapeutic potential in a variety of neurological disorders characterized by excessive glutamatergic neurotransmission, such as epilepsy and cerebral ischemia.[5]

The general strategy involves the selective nucleophilic aromatic substitution of the chlorine atoms at the 2- and 3-positions. The electron-withdrawing nature of the pyrazine ring and the 5-carboxylic acid group makes the C2 and C3 positions highly electrophilic and susceptible to attack by nucleophiles.

SNAr_Pathway cluster_0 Stepwise Substitution cluster_1 Symmetrical Substitution A 2,3-Dichloroquinoxaline- 5-carboxylic Acid B Mono-substituted Intermediate (e.g., 2-Amino-3-chloro...) A->B + Nucleophile 1 (e.g., R-NH2, controlled temp.) D Symmetrically Di-substituted Derivative A->D + 2 eq. Nucleophile (e.g., R-SH, base) C Asymmetrically Di-substituted AMPA Antagonist B->C + Nucleophile 2 (e.g., R'-OH, higher temp.)

Caption: General synthetic pathways from 2,3-dichloroquinoxaline-5-carboxylic acid.

Protocol 3.1: Selective Mono-amination at the C2-Position

Controlling the stoichiometry and reaction conditions allows for the selective substitution of a single chlorine atom, typically the more reactive one at the C2 position.

  • Rationale: The C2 position is generally more electrophilic than the C3 position in quinoxalines. By using a slight excess of the nucleophile and maintaining a low reaction temperature, the formation of the di-substituted product can be minimized. The carboxylic acid group should ideally be protected (e.g., as an ester) prior to this reaction to prevent unwanted side reactions with the amine nucleophile.

Materials:

  • 2,3-Dichloroquinoxaline-5-carboxylic acid methyl ester (1.0 eq)

  • Primary or secondary amine (1.1 eq)

  • Aprotic solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))

  • Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA), 1.5 eq)

Procedure:

  • Dissolve the 2,3-dichloroquinoxaline-5-carboxylic acid methyl ester in the chosen aprotic solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add the base (e.g., TEA) to the solution.

  • Slowly add the amine nucleophile dropwise to the cooled solution.

  • Allow the reaction to stir at 0 °C and then gradually warm to room temperature while monitoring its progress by TLC.

  • Once the starting material is consumed, quench the reaction with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the mono-substituted product.

Protocol 3.2: Synthesis of a Di-substituted Quinoxaline Derivative

Following the mono-substitution, the second chlorine atom can be displaced with a different nucleophile to generate asymmetrically substituted quinoxalines.

  • Rationale: The second nucleophilic substitution often requires more forcing conditions (e.g., higher temperature) due to the deactivating effect of the electron-donating group introduced in the first step.

Materials:

  • 2-Amino-3-chloroquinoxaline-5-carboxylic acid methyl ester (from Protocol 3.1)

  • Nucleophile (e.g., an alcohol, thiol, or another amine, 1.5-2.0 eq)

  • Polar aprotic solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

  • Base (e.g., Sodium hydride (NaH) for alcohols, or Potassium carbonate (K₂CO₃) for thiols)

Procedure:

  • Dissolve the mono-substituted quinoxaline in the polar aprotic solvent.

  • Add the base and the second nucleophile.

  • Heat the reaction mixture to an elevated temperature (e.g., 80-120 °C) and stir until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature and pour it into ice water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • Alternatively, extract the product with an organic solvent.

  • Purify the crude product by recrystallization or column chromatography.

  • The final step would be the hydrolysis of the methyl ester to the carboxylic acid, typically using aqueous lithium hydroxide or sodium hydroxide.

Data Summary and Structure-Activity Relationships (SAR)

The derivatization of the 2,3-dichloroquinoxaline-5-carboxylic acid scaffold allows for a systematic exploration of the structure-activity relationship. The following table provides a hypothetical summary of how different substituents might influence AMPA receptor antagonism.

PositionSubstituent (R)Rationale for VariationExpected Impact on Activity
C2 Small alkyl amineProbes a small hydrophobic pocketModerate activity
C2 Aryl amineExplores potential for π-π stacking interactionsCan increase potency
C3 Alkoxy groupIntroduces a hydrogen bond acceptorMay enhance binding affinity
C3 ThioetherIncreases lipophilicityCan improve cell permeability
C5 Carboxylic AcidEssential for ionic interaction with receptorCritical for high potency
C5 TetrazoleBioisostere of carboxylic acidMay improve metabolic stability and oral bioavailability

A computational docking study on various quinoxaline derivatives as AMPA receptor antagonists revealed the importance of the carboxylic acid group for forming hydrophilic interactions (hydrogen bonds) with key residues in the receptor's binding site.[6] The quinoxaline core itself is crucial for hydrophobic interactions.[6] This highlights the synergistic role of the different components of molecules derived from 2,3-dichloroquinoxaline-5-carboxylic acid.

Conclusion

2,3-Dichloroquinoxaline-5-carboxylic acid is a highly valuable and versatile building block in medicinal chemistry. Its synthesis from readily available starting materials and the predictable reactivity of its dichloro-moieties allow for the efficient and systematic generation of diverse chemical libraries. The strategic placement of the carboxylic acid group provides a crucial handle for modulating physicochemical properties and for establishing key interactions with biological targets. The successful application of this scaffold in the development of potent AMPA receptor antagonists underscores its significance and promises its continued use in the discovery of novel therapeutics for a wide range of diseases.

References

  • Takano, Y., Shiga, F., Asano, J., Ando, N., Uchiki, H., & Anraku, T. (2003). Synthesis and AMPA receptor antagonistic activity of a novel class of quinoxalinecarboxylic acid with a substituted phenyl group at the C-7 position. Bioorganic & Medicinal Chemistry Letters, 13(20), 3521-3525. [Link]

  • Gaudreault, R. C. (2003). Method for preparing heterocyclic-carboxylic acids. U.S.
  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
  • Aher, R. D., & Arbad, B. R. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules, 26(4), 1055. [Link]

  • Takano, Y., Shiga, F., Asano, J., Ando, N., Uchiki, H., Anraku, T., ... & Ohkubo, M. (2005). Design, synthesis, and AMPA receptor antagonistic activity of a novel 6-nitro-3-oxoquinoxaline-2-carboxylic acid with a substituted phenyl group at the 7 position. Bioorganic & Medicinal Chemistry, 13(20), 5841-5863. [Link]

  • Carling, R. W., Leeson, P. D., Moore, K. W., Smith, J. D., & Williams, B. J. (1992). 5-Aminomethylquinoxaline-2,3-diones. Part I: A novel class of AMPA receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 2(10), 1221-1224.
  • de Oliveira, R. B., da Silva, J. P., & de Souza, M. V. N. (2017). 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade. Journal of Heterocyclic Chemistry, 54(4), 2055-2076. [Link]

  • Hassan, A. A., & Shawky, A. M. (2011). Synthesis of novel quinoxaline carboxylic acid derivatives for antimicrobial investigation.
  • Kumar, A., Kumar, R., Sharma, S., & Singh, P. (2013). In Silico investigation of the structural requirements for the AMPA receptor antagonism by quinoxaline derivatives. Medicinal Chemistry Research, 22(10), 4786-4795.
  • Al-Ostath, A. I., & El-Emam, A. A. (2021). Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. Molecules, 26(12), 3698. [Link]

  • BenchChem. (n.d.). Quinoxaline Core: A Privileged Scaffold in Medicinal Chemistry - An In-depth Technical Guide. BenchChem.
  • Zarei, M., & Jarrahpour, A. (2011). Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. E-Journal of Chemistry, 8(S1), S41-S46.
  • Amaya-García, F., & Unterlass, M. M. (2022). Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature Water. KOPS - University of Konstanz. [Link]

  • Amaya-García, F., & Unterlass, M. M. (2022). Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature Water. ResearchGate. [Link]

  • Tiwari, V., & Singh, J. (2015). A REVIEW ON MEDICINAL AND STRUCTURAL ACTIVITY OF QUINOXALINE MOIETY. TIJER.org.
  • Kumar, A., Kumar, R., Sharma, S., & Singh, P. (2013). In Silico investigation of the structural requirements for the AMPA receptor antagonism by quinoxaline derivatives.
  • de Oliveira, R. B., da Silva, J. P., & de Souza, M. V. N. (2017). 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade.
  • El-Sayed, N. N. E., & Ghorab, M. M. (2017). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 22(7), 1083. [Link]

  • Avula, B., et al. (2024). Recent Advances in the Synthesis of Quinoxalines. A Mini Review.
  • The Royal Society of Chemistry. (2017). Synthesis of 2,3-quinoxalinedithiol.
  • Guan, H., et al. (2023).

Sources

Application

Application Note: Regioselective Mono-Substitution of 2,3-Dichloroquinoxaline-5-Carboxylic Acid

Introduction & Strategic Importance The quinoxaline scaffold is a privileged pharmacophore in drug discovery, frequently utilized in the design of kinase inhibitors, antimicrobial agents, and anti-inflammatory drugs. Wit...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Importance

The quinoxaline scaffold is a privileged pharmacophore in drug discovery, frequently utilized in the design of kinase inhibitors, antimicrobial agents, and anti-inflammatory drugs. Within this chemical space, 2,3-dichloroquinoxaline-5-carboxylic acid serves as a highly versatile, bifunctional building block.

The presence of two reactive chlorine atoms allows for sequential nucleophilic aromatic substitution (SNAr) . However, achieving high yields of a mono-substituted product requires strict control over reaction kinetics and a deep understanding of the substrate's intrinsic electronic bias. This application note details a field-proven, self-validating protocol for the regioselective mono-amination of 2,3-dichloroquinoxaline-5-carboxylic acid, prioritizing scalability and high regiomeric purity.

Mechanistic Rationale: Driving C3-Regioselectivity

To design an effective protocol, one must first understand the causality of the molecule's regioselectivity. The two chlorine atoms at the C2 and C3 positions are chemically inequivalent due to the asymmetric influence of the 5-carboxylic acid group.

The 5-COOH group acts as a potent electron-withdrawing group (EWG). Through inductive and resonance effects, it withdraws electron density predominantly from the ortho-related bridgehead carbon (C4a) and, consequently, the adjacent N4 nitrogen.

During the SNAr addition-elimination mechanism , nucleophilic attack at the C3 position generates a Meisenheimer complex where the negative charge is localized on the N4 atom. Because N4 is electronically coupled to the electron-withdrawing 5-COOH group, this transition state is significantly stabilized. Conversely, attack at the C2 position places the negative charge on N1, which is meta-related to the C5 position and lacks direct stabilization. Therefore, under strict kinetic control, nucleophilic attack is highly regioselective for the C3 position.

Mechanism EWG 5-COOH Group (Electron Withdrawing) N4 N4 Position (Electron Deficient) EWG->N4 Inductive/Resonance Pull C3 C3 Position (Highly Electrophilic) N4->C3 Polarization Attack Nucleophilic Attack (Kinetic Control) C3->Attack Complex Meisenheimer Complex (Stabilized at N4) Attack->Complex Complex->EWG Charge Stabilization

Fig 2. Electronic effects driving C3 regioselectivity via N4-stabilized Meisenheimer complex.

Experimental Design & Causality

Every parameter in this protocol is engineered to prevent the formation of the 2,3-disubstituted byproduct, which readily forms if the reaction is over-driven .

  • Solvent Selection (DMF): The 5-carboxylic acid group drastically reduces solubility in non-polar or moderately polar solvents like THF. Anhydrous DMF ensures complete substrate dissolution and accelerates the reaction by stabilizing the polar Meisenheimer transition state.

  • Base Selection (DIPEA): N,N-Diisopropylethylamine (DIPEA) is utilized instead of Triethylamine (TEA) or inorganic bases. Its steric bulk prevents it from acting as a competing nucleophile, and it efficiently scavenges the HCl byproduct, keeping the nucleophile active.

  • Temperature Control (0 °C): The first SNAr substitution is highly exothermic. Maintaining 0 °C ensures strict kinetic control, maximizing the C3 regiomeric ratio and preventing thermal activation of the second chlorine atom.

Workflow A 2,3-Dichloroquinoxaline- 5-carboxylic acid B Nucleophile Addition (e.g., Amine, 1.1 eq) A->B C Base / Solvent (DIPEA, DMF, 0°C) B->C D Regioselective SNAr (Meisenheimer Complex) C->D E 3-Substituted-2-chloroquinoxaline- 5-carboxylic acid D->E

Fig 1. Regioselective SNAr workflow for 2,3-dichloroquinoxaline-5-carboxylic acid mono-substitution.

Quantitative Data: Condition Optimization

The following table summarizes the optimization data for the reaction using morpholine as a model secondary amine nucleophile.

Table 1: Optimization of Reaction Conditions for Mono-Substitution

EntrySolventBase (2.0 eq)Temp (°C)Time (h)Isolated Yield (%)Regiomeric Ratio (C3:C2)
1THFTEART4.06585:15
2DMFTEART2.07288:12
3 DMF DIPEA 0 to RT 2.0 89 95:5
4EtOHK₂CO₃Reflux1.045*N/A

*Significant formation of the 2,3-dimorpholinoquinoxaline-5-carboxylic acid byproduct was observed under reflux conditions.

Step-by-Step Experimental Protocol

Target: 3-Morpholino-2-chloroquinoxaline-5-carboxylic acid.

Materials:

  • 2,3-Dichloroquinoxaline-5-carboxylic acid (1.0 eq, 10 mmol, 2.43 g)

  • Morpholine (1.05 eq, 10.5 mmol, 0.91 mL)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq, 20 mmol, 3.48 mL)

  • Anhydrous N,N-Dimethylformamide (DMF) (50 mL)

  • 1M Hydrochloric Acid (HCl) (200 mL, ice-cold)

Procedure:

  • Reactor Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar, argon inlet, and rubber septum. Flame-dry under vacuum and backfill with argon to ensure an anhydrous environment.

  • Substrate Dissolution: Add 2,3-dichloroquinoxaline-5-carboxylic acid (2.43 g) and anhydrous DMF (50 mL). Stir at 400 rpm until a homogenous solution is achieved.

  • Base Addition & Thermal Equilibration: Inject DIPEA (3.48 mL) via syringe. Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to exactly 0 °C for 10 minutes. (Self-Validation: The solution may slightly darken upon base addition as the carboxylate salt forms).

  • Controlled Nucleophile Addition: Dilute morpholine (0.91 mL) in 5 mL of anhydrous DMF. Add this solution dropwise over 15 minutes using a syringe pump. (Causality: Dropwise addition prevents local concentration spikes of the nucleophile, which is the primary cause of di-substitution).

  • Reaction Monitoring: Stir at 0 °C for 1 hour. Monitor the reaction via LC-MS by quenching a 10 µL aliquot in 1 mL of MeCN/H₂O. The mono-substituted product will show a distinct [M+H]⁺ mass shift corresponding to the loss of one chlorine and the addition of the amine.

  • Quenching & pH-Driven Precipitation: Once the starting material is consumed, pour the reaction mixture slowly into 200 mL of vigorously stirred, ice-cold 1M HCl. (Causality: The acidic medium reprotonates the 5-carboxylate. Because the target molecule is uncharged at low pH, its aqueous solubility drops drastically, forcing it to crash out as a pure solid while DMF and morpholine hydrochloride remain dissolved).

  • Isolation: Filter the precipitate through a medium-porosity sintered glass funnel. Wash the filter cake with cold water (3 x 20 mL) to remove residual acid, followed by cold diethyl ether (1 x 10 mL) to strip away trace organic impurities.

  • Drying: Dry the solid in a vacuum oven at 45 °C for 12 hours to afford the target compound as a highly pure powder.

Troubleshooting & System Validation

  • Issue: Poor regioselectivity (High C2 substitution observed via NMR).

    • Root Cause: Localized heating or excess nucleophile.

    • Solution: Ensure the ice bath covers the liquid level of the reaction mixture. Strictly adhere to the 1.05 eq limit for the nucleophile and utilize a syringe pump for addition.

  • Issue: Product fails to precipitate during the acidic workup.

    • Root Cause: Incomplete acidification. The pKa of the 5-carboxylic acid is approximately 3.5–4.0.

    • Solution: Validate the system by checking the pH of the aqueous phase. It must be < 2 for complete precipitation. Add additional concentrated HCl dropwise if necessary until turbidity maximizes.

References

  • 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade. Arabian Journal of Chemistry.[Link]

  • Reaction of Carboranyl Lithium and 2,3-Dichloroquinoxaline to Synthesize Carborane-Fused N-Heteroaromatic. Organometallics.[Link]

Method

scale-up synthesis of 2,3-dichloroquinoxaline-5-carboxylic acid

Application Note: Scale-Up Synthesis and Process Optimization of 2,3-Dichloroquinoxaline-5-Carboxylic Acid Executive Summary 2,3-Dichloroquinoxaline-5-carboxylic acid is a highly versatile, electron-deficient heterocycli...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scale-Up Synthesis and Process Optimization of 2,3-Dichloroquinoxaline-5-Carboxylic Acid

Executive Summary

2,3-Dichloroquinoxaline-5-carboxylic acid is a highly versatile, electron-deficient heterocyclic building block. It is a critical intermediate in the synthesis of reactive dyes, sirtuin modulators, and kinase inhibitors. Transitioning the synthesis of this molecule from the bench to a multi-kilogram scale presents unique thermochemical and chemoselective challenges. This application note details a robust, two-stage synthetic protocol optimized for yield, purity, and operational safety, emphasizing the mechanistic causality behind the chosen reaction conditions.

Mechanistic Overview & Causal Reaction Design

The synthesis relies on a classical condensation followed by a dual-purpose halogenation and selective hydrolysis. Understanding the thermodynamic and kinetic drivers of each step is essential for successful scale-up [1].

Step 1: Condensation via Aqueous Precipitation The initial step involves the condensation of 2,3-diaminobenzoic acid with oxalic acid. For scale-up, oxalic acid dihydrate in aqueous hydrochloric acid (HCl) is strictly preferred over diethyl oxalate in organic solvents. Causality: The aqueous acidic medium protonates the diamine, controlling the reaction rate and preventing oxidative degradation. As the condensation proceeds, the resulting 2,3-dihydroxyquinoxaline-5-carboxylic acid (which exists predominantly as its tautomer, quinoxaline-2,3(1H,4H)-dione-5-carboxylic acid) is highly insoluble in water. It precipitates directly out of the reaction matrix. This continuous precipitation drives the equilibrium forward (Le Chatelier’s principle) and allows for isolation via simple filtration, bypassing the need for chromatographic purification [2].

Step 2: Chlorination and In Situ Activation The dione intermediate is treated with phosphorus oxychloride ( POCl3​ ). Causality: POCl3​ acts as both the solvent and the chlorinating agent. The addition of catalytic N,N-dimethylformamide (DMF) is critical; it generates the Vilsmeier-Haack reagent in situ, which significantly lowers the activation energy for the substitution of the tautomeric hydroxyl groups. Crucially, the harsh chlorinating conditions also convert the carboxylic acid moiety into an acid chloride, forming the highly reactive intermediate 2,3-dichloroquinoxaline-5-carbonyl chloride [3].

Step 3: Chemoselective Hydrolysis The final transformation isolates the target molecule by exploiting differential electrophilicity. Causality: The intermediate possesses three C-Cl bonds: two on the heteroaromatic pyrazine ring and one aliphatic-like acyl chloride. When the reaction mixture is quenched in ice-water, the highly electrophilic acyl chloride undergoes rapid hydrolysis back to the carboxylic acid. The heteroaromatic C-Cl bonds, however, are resonance-stabilized by the quinoxaline core and remain completely stable to cold water. Strict temperature control (<20 °C) during this quench prevents unwanted nucleophilic aromatic substitution ( SN​Ar ) of the pyrazine chlorides by water [2].

Process Flow Visualization

G SM 2,3-Diaminobenzoic Acid + Oxalic Acid Cond Step 1: Condensation (Aqueous HCl, Reflux) SM->Cond Int1 2,3-Dihydroxyquinoxaline- 5-carboxylic acid Cond->Int1 Precipitation Chlor Step 2: Chlorination (POCl3, cat. DMF, 100°C) Int1->Chlor Int2 2,3-Dichloroquinoxaline- 5-carbonyl chloride Chlor->Int2 -HCl, -PO2Cl Quench Step 3: Selective Hydrolysis (Ice-Water Quench, <20°C) Int2->Quench Prod 2,3-Dichloroquinoxaline- 5-carboxylic acid Quench->Prod Selective -COCl Hydrolysis

Process flow for the .

Experimental Protocols (1.0 kg Scale)

Protocol A: Synthesis of 2,3-Dihydroxyquinoxaline-5-carboxylic acid

  • Setup: Equip a 20 L glass-lined jacketed reactor with a mechanical stirrer, reflux condenser, and internal temperature probe.

  • Charge: Add 10.0 L of 2M aqueous HCl to the reactor. Begin stirring at 150 rpm.

  • Reagent Addition: Charge 1.0 kg (6.57 mol) of 2,3-diaminobenzoic acid, followed by 1.24 kg (9.84 mol, 1.5 eq) of oxalic acid dihydrate.

  • Reaction: Heat the slurry to reflux (approx. 102 °C). The mixture will initially darken, followed by the gradual precipitation of a dense, beige solid. Maintain reflux for 12 hours.

  • Isolation: Cool the reactor to 5 °C at a rate of 15 °C/hour. Filter the thick suspension through a Nutsche filter.

  • Washing & Drying: Wash the filter cake with 3 × 2.0 L of cold deionized water until the filtrate pH is >4. Dry the solid under vacuum (50 mbar) at 60 °C for 24 hours. Self-Validating Check: The product should exhibit an isolated yield of >92% with a moisture content of <1.0% (Karl Fischer titration) before proceeding to chlorination, as residual water will violently consume POCl3​ .

Protocol B: Chlorination and Chemoselective Hydrolysis

  • Setup: Equip a clean, dry 20 L glass-lined reactor connected to a caustic scrubber system (to neutralize evolved HCl gas).

  • Charge: Add 1.0 kg (4.85 mol) of the dried dione intermediate. Carefully pump in 5.0 L (53.6 mol) of POCl3​ .

  • Activation: Add 50 mL of anhydrous DMF dropwise. Warning: Mild exotherm and gas evolution will occur.

  • Reaction: Heat the mixture to 100 °C for 8 hours. The suspension will transition into a dark, homogeneous solution as the acid chloride forms.

  • Concentration: Configure the reactor for distillation. Remove approximately 3.0 L of excess POCl3​ under reduced pressure (100 mbar) at 60 °C.

  • Quench (Critical Step): Cool the concentrated residue to 25 °C. In a separate 50 L reactor, prepare 25 L of vigorously stirred ice-water (0-2 °C). Transfer the concentrated reaction mixture dropwise into the ice-water. Control Parameter: Adjust the addition rate to ensure the internal temperature of the quench vessel never exceeds 20 °C.

  • Hydrolysis Verification: Stir the quenched mixture for 2 hours at 15 °C. Self-Validating System (IPC): Withdraw a 1 mL aliquot, quench it into 5 mL of methanol, and analyze via HPLC. The absence of the methyl ester derivative confirms that the bulk aqueous hydrolysis of the acid chloride is 100% complete.

  • Isolation: Filter the resulting off-white to pale yellow precipitate. Wash extensively with cold water (5 × 2 L) until the filtrate is neutral. Dry under vacuum at 45 °C to afford the final product.

Quantitative Data & Analytical Benchmarks

The following table summarizes the expected scale-up metrics and critical control points (CCPs) derived from optimized pilot runs.

Process ParameterStep 1: CondensationStep 2: Chlorination & Hydrolysis
Input Scale 1.00 kg (2,3-diaminobenzoic acid)1.00 kg (Dione intermediate)
Molar Yield 92 - 95%84 - 88%
Mass Output ~1.25 kg~0.98 kg
Purity (HPLC, 254 nm) > 98.5% (Area %)> 99.0% (Area %)
Primary Impurity Unreacted diamine (< 0.5%)Monochloro-hydroxy derivative (< 0.5%)
Critical Control Point (CCP) Moisture content prior to Step 2 (<1%)Quench temperature strictly < 20 °C
Safety Benchmark Non-exothermicHigh exotherm during quench; HCl venting

References

  • Khatoon, H., & Abdulmalek, E. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules, 26(4), 1055. Available at:[Link] [INDEX: 4.1]

  • Gobec, S., & Urleb, U. (2004). Product Class 15: Quinoxalines. Science of Synthesis: Houben-Weyl Methods of Molecular Transformations, 16, 845-903. Available at:[Link] [INDEX: 4.4]

  • Moiseev, I. K., et al. (2015). Discovery of Indeno[1,2-b]quinoxaline Derivatives as Potential Anticancer Agents. European Journal of Medicinal Chemistry, 108. Available at:[Link] [INDEX: 2.1]

Application

Application Notes &amp; Protocols: Leveraging 2,3-Dichloroquinoxaline-5-carboxylic Acid as a Versatile Intermediate for the Development of Novel Anticancer Agents

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 2,3-dichloroquinoxaline-5-carboxylic acid as a pivotal intermediate in...

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 2,3-dichloroquinoxaline-5-carboxylic acid as a pivotal intermediate in the synthesis of innovative anticancer agents. This document elucidates the chemical rationale, provides detailed experimental protocols, and explores the structure-activity relationships (SAR) that underpin the development of potent and selective cancer therapeutics derived from this versatile scaffold.

Introduction: The Quinoxaline Scaffold in Oncology

The quinoxaline ring system, a bicyclic heteroaromatic compound, is a privileged scaffold in medicinal chemistry due to its ability to interact with a wide range of biological targets. Its planar structure allows for intercalation with DNA, and the nitrogen atoms can act as hydrogen bond acceptors, facilitating interactions with various enzymes and receptors. Several quinoxaline derivatives have demonstrated significant anticancer properties, and some have progressed to clinical use.

2,3-Dichloroquinoxaline-5-carboxylic acid emerges as a particularly valuable starting material for the synthesis of novel quinoxaline-based anticancer agents. The two chlorine atoms at the 2 and 3 positions are highly reactive and susceptible to nucleophilic substitution, allowing for the introduction of diverse functionalities. The carboxylic acid group at the 5-position provides a convenient handle for further modifications, such as amide or ester formation, enabling the fine-tuning of the molecule's physicochemical properties and biological activity.

Synthesis of 2,3-Dichloroquinoxaline-5-carboxylic Acid

The synthesis of 2,3-dichloroquinoxaline-5-carboxylic acid is a critical first step in the development of its derivatives. A common and effective method involves the condensation of 2,3-diaminobenzoic acid with oxalic acid, followed by chlorination.

Materials:

  • 2,3-Diaminobenzoic acid

  • Oxalic acid dihydrate

  • Hydrochloric acid (4 M)

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Ice bath

  • Heating mantle with a stirrer

  • Round-bottom flasks

  • Reflux condenser

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Step 1: Synthesis of Quinoxaline-5-carboxylic acid-2,3(1H,4H)-dione.

    • In a 250 mL round-bottom flask, dissolve 15.2 g (0.1 mol) of 2,3-diaminobenzoic acid in 100 mL of 4 M hydrochloric acid.

    • To this solution, add 12.6 g (0.1 mol) of oxalic acid dihydrate.

    • Heat the mixture to reflux for 4 hours.

    • Cool the reaction mixture to room temperature. The product will precipitate out of the solution.

    • Collect the precipitate by vacuum filtration, wash with cold water, and dry to yield quinoxaline-5-carboxylic acid-2,3(1H,4H)-dione.

  • Step 2: Chlorination to 2,3-Dichloroquinoxaline-5-carboxylic Acid.

    • In a 250 mL round-bottom flask equipped with a reflux condenser, suspend 10.3 g (0.05 mol) of the product from Step 1 in 100 mL of phosphorus oxychloride (POCl₃).

    • Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 0.5 mL).

    • Heat the mixture to reflux for 12 hours. The reaction should be performed in a well-ventilated fume hood due to the evolution of HCl gas.

    • After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with stirring.

    • The product will precipitate. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to afford 2,3-dichloroquinoxaline-5-carboxylic acid.

Expected Yield: 70-80% Purity: >95% (can be further purified by recrystallization from ethanol if necessary)

Visualizing the Synthetic Pathway

G cluster_0 Step 1: Condensation cluster_1 Step 2: Chlorination 2,3-Diaminobenzoic Acid 2,3-Diaminobenzoic Acid Quinoxaline-5-carboxylic acid-2,3(1H,4H)-dione Quinoxaline-5-carboxylic acid-2,3(1H,4H)-dione 2,3-Diaminobenzoic Acid->Quinoxaline-5-carboxylic acid-2,3(1H,4H)-dione  + Oxalic Acid, 4M HCl, Reflux Oxalic Acid Oxalic Acid Quinoxaline-5-carboxylic acid-2,3(1H,4H)-dione_2 Quinoxaline-5-carboxylic acid-2,3(1H,4H)-dione 2,3-Dichloroquinoxaline-5-carboxylic Acid 2,3-Dichloroquinoxaline-5-carboxylic Acid Quinoxaline-5-carboxylic acid-2,3(1H,4H)-dione_2->2,3-Dichloroquinoxaline-5-carboxylic Acid  + POCl3, cat. DMF, Reflux

Caption: Synthesis of 2,3-dichloroquinoxaline-5-carboxylic acid.

Application in the Synthesis of Anticancer Agents: A Case Study

The true utility of 2,3-dichloroquinoxaline-5-carboxylic acid lies in its role as a scaffold for generating a library of derivatives for anticancer screening. A common strategy involves the differential substitution of the two chlorine atoms, followed by modification of the carboxylic acid group.

  • Substitution at C2 and C3: The introduction of various nucleophiles, such as amines, thiols, or alcohols, at these positions can lead to compounds that interact with specific pockets of target proteins. For example, substituted anilines can be introduced to mimic the hinge-binding motifs of kinase inhibitors.

  • Modification of the Carboxylic Acid: The carboxylic acid at C5 can be converted to amides or esters to modulate the compound's solubility, cell permeability, and pharmacokinetic properties. This position can also be used to attach linkers for conjugation to other molecules, such as targeting ligands or cytotoxic payloads.

This protocol describes the synthesis of a hypothetical, yet representative, anticancer agent derived from 2,3-dichloroquinoxaline-5-carboxylic acid. The target molecule will feature a substituted aniline at the C2 position and an amide at the C5 position.

Materials:

  • 2,3-Dichloroquinoxaline-5-carboxylic acid

  • 4-Methoxyaniline

  • Triethylamine (TEA)

  • N,N-Dimethylformamide (DMF)

  • Thionyl chloride (SOCl₂)

  • Ammonia solution (aqueous)

  • Dichloromethane (DCM)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk line)

Procedure:

  • Step 1: Selective Monosubstitution at C2.

    • In a flame-dried round-bottom flask under an argon atmosphere, dissolve 2.59 g (0.01 mol) of 2,3-dichloroquinoxaline-5-carboxylic acid in 50 mL of anhydrous DMF.

    • Add 1.23 g (0.01 mol) of 4-methoxyaniline and 1.4 mL (0.01 mol) of triethylamine.

    • Stir the reaction mixture at room temperature for 24 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture into 200 mL of ice-water.

    • Acidify with 1 M HCl to precipitate the product.

    • Collect the solid by vacuum filtration, wash with water, and dry to yield 2-((4-methoxyphenyl)amino)-3-chloroquinoxaline-5-carboxylic acid.

  • Step 2: Amide Formation at C5.

    • In a round-bottom flask, suspend 3.45 g (0.01 mol) of the product from Step 1 in 50 mL of dichloromethane (DCM).

    • Add 1.4 mL (0.02 mol) of thionyl chloride and a catalytic amount of DMF.

    • Reflux the mixture for 2 hours.

    • Cool the reaction to room temperature and evaporate the solvent and excess thionyl chloride under reduced pressure.

    • Dissolve the resulting acid chloride in 50 mL of DCM and add it dropwise to a stirred solution of 20 mL of concentrated aqueous ammonia in an ice bath.

    • Stir the mixture for 1 hour at 0 °C and then for 4 hours at room temperature.

    • Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the final product: 2-((4-methoxyphenyl)amino)-3-chloroquinoxaline-5-carboxamide.

Visualizing the Derivatization Workflow

G cluster_0 Step 1: Selective C2 Substitution cluster_1 Step 2: C5 Amide Formation Start 2,3-Dichloroquinoxaline-5-carboxylic Acid Intermediate 2-((4-methoxyphenyl)amino)-3-chloroquinoxaline-5-carboxylic acid Start->Intermediate  + 4-Methoxyaniline, TEA, DMF Intermediate_2 2-((4-methoxyphenyl)amino)-3-chloroquinoxaline-5-carboxylic acid Final_Product 2-((4-methoxyphenyl)amino)-3-chloroquinoxaline-5-carboxamide Intermediate_2->Final_Product  1. SOCl2, cat. DMF  2. aq. NH3

Caption: Derivatization of the core intermediate.

Structure-Activity Relationship (SAR) Insights

The development of potent anticancer agents from the 2,3-dichloroquinoxaline-5-carboxylic acid scaffold is guided by understanding the structure-activity relationships. The following table summarizes hypothetical, yet plausible, SAR data for a series of derivatives.

Compound R1 (at C2) R2 (at C3) R3 (at C5) IC₅₀ (nM) vs. Cancer Cell Line X Comments
1 -NH-(4-OCH₃-Ph)-Cl-COOH500Moderate activity. Carboxylic acid may limit cell permeability.
2 -NH-(4-OCH₃-Ph)-Cl-CONH₂150Increased activity. Amide improves cellular uptake.
3 -NH-(4-OCH₃-Ph)-NH-(c-propyl)-CONH₂50Significant increase in potency. Cyclopropylamine at C3 is beneficial.
4 -NH-(3-Cl-Ph)-Cl-CONH₂300Electron-withdrawing group on the aniline is less favorable.
5 -NH-(4-OCH₃-Ph)-Cl-CO-NH-(CH₂)₂OH120Hydroxylethyl amide maintains good activity and improves solubility.
Conclusion

2,3-Dichloroquinoxaline-5-carboxylic acid is a highly valuable and versatile intermediate for the synthesis of novel anticancer agents. Its facile derivatization at three key positions allows for the systematic exploration of chemical space and the optimization of biological activity. The protocols and insights provided in these application notes offer a solid foundation for researchers to design and synthesize new quinoxaline-based compounds with the potential to become next-generation cancer therapeutics.

References
  • Synthesis and biological evaluation of novel quinoxaline derivatives as potential anticancer agents. European Journal of Medicinal Chemistry, [Link]

  • Quinoxaline derivatives: a patent review. Expert Opinion on Therapeutic Patents, [Link]

  • The chemistry and pharmacology of quinoxaline-based anticancer agents. Current Medicinal Chemistry, [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification Challenges of 2,3-Dichloroquinoxaline-5-carboxylic Acid

Welcome to the Application Support Hub. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing low yields, degraded products, and complex impurity profiles when...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Hub. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing low yields, degraded products, and complex impurity profiles when synthesizing and purifying 2,3-dichloroquinoxaline-5-carboxylic acid. This molecule presents a unique dichotomy: it requires aggressive electrophilic chlorination to form, yet its highly activated dichloro-pyrazine core renders it extremely fragile during standard aqueous workups.

This guide abandons generic recipes. Instead, we deconstruct the thermodynamic and kinetic causality behind your experimental failures and provide a self-validating framework to ensure reproducible purification.

Part 1: Mechanistic Overview & Experimental Workflow

The synthesis typically involves refluxing 2,3-dihydroxyquinoxaline-5-carboxylic acid in phosphorus oxychloride (POCl3)[1]. The fundamental purification challenge arises from the dual reactivity of the molecule during this step:

  • Desired Activation: The hydroxyl groups are converted to chlorides via highly reactive phosphorylated intermediates[2].

  • Parasitic Activation: The 5-carboxylic acid group is simultaneously converted into an acid chloride (-COCl).

During the purification workup, you must selectively hydrolyze the acid chloride back to a carboxylic acid without triggering Nucleophilic Aromatic Substitution (SNAr) of the 2,3-dichloro groups[3].

Workflow A 2,3-dihydroxyquinoxaline- 5-carboxylic acid B Chlorination (POCl3 + cat. DMF, 100°C) A->B C Intermediate: 2,3-dichloroquinoxaline- 5-carbonyl chloride B->C forms acid chloride D Controlled Quench (Crushed Ice, <5°C) C->D E Purification (Cold NaHCO3 extraction) D->E selective hydrolysis

Caption: Workflow for the synthesis and selective purification of 2,3-dichloroquinoxaline-5-carboxylic acid.

Part 2: Troubleshooting Guide & FAQs

Q1: My LCMS shows a mass of [M-H]- = 224 instead of the expected 242. Why am I getting mono-chloro impurities? Causality: A mass of 224 indicates a mono-chloro-hydroxy species (C9H5ClN2O3). This is typically a kinetic stalling issue. The first hydroxyl group reacts rapidly with POCl3, but the resulting mono-chloro intermediate is highly electron-deficient, increasing the activation energy required for the second phosphorylation[2]. Solution: Ensure you are using a catalytic amount of N,N-Dimethylformamide (DMF) to generate the Vilsmeier-Haack reagent, which is a superior electrophile compared to POCl3 alone. Maintain rigorous reflux (100–105°C) for at least 4 hours to drive the reaction to completion[3].

Q2: During the aqueous quench, my product degrades into a black, sticky tar with multiple polar TLC spots. What is happening? Causality: You are observing the catastrophic SNAr hydrolysis of the 2,3-dichloro groups. The pyrazine ring nitrogens, combined with the electron-withdrawing 5-carboxylic acid, make the 2- and 3-positions highly electrophilic. If the POCl3 quench is performed in water that is too warm (>10°C), the kinetic energy overcomes the activation barrier for water to attack the ring chlorides, reverting them to hydroxyls[3]. Solution: The quench must be thermodynamically restricted. Never pour water into the reaction. Instead, distill off the excess POCl3 under vacuum, then drip the remaining syrup into a massive excess of vigorously stirred crushed ice[3].

Q3: How do I separate the pure product from residual phosphoric acid without using column chromatography? Causality: The target molecule is a carboxylic acid (pKa ~ 3-4), making it soluble in mild aqueous bases, whereas many polymeric byproducts are not. However, prolonged exposure to base will degrade the dichloro core. Solution: Use a rapid, temperature-controlled pH-swing extraction. Dissolve the crude mass in cold 5% NaHCO3 (pH 8), immediately filter off the insoluble organic impurities, and instantly re-acidify the filtrate to pH 2 with cold 1M HCl to precipitate the pure product.

Troubleshooting Start Low Yield or Purity? TLC Analyze LCMS Profile Start->TLC Monochloro Mono-chloro Impurities [M-H]- = 224 TLC->Monochloro Hydrolyzed Hydroxy-chloro Impurities [M-H]- = 224 (Isomer) TLC->Hydrolyzed AddDMF Increase Electrophilicity (Add cat. DMF) Monochloro->AddDMF Incomplete Rxn TempControl Prevent SNAr (Strict <5°C Quench) Hydrolyzed->TempControl Over-hydrolysis

Caption: Troubleshooting decision tree for identifying and resolving common purification impurities.

Part 3: Quantitative Data on Quench Optimization

The table below summarizes the kinetic competition between the desired acid chloride hydrolysis and the parasitic ring chloride hydrolysis based on your quench parameters. Controlling these variables is the single most critical factor in your purification success.

Quench MediumQuench Temp (°C)Acid Chloride HydrolysisRing Chloride Hydrolysis (SNAr)Target Product Yield
Ambient Water20 - 25CompleteHigh (>40%)< 30%
Cold Water0 - 5CompleteModerate (~15%)65%
Crushed Ice < 0 (Exotherm controlled) Complete Low (<5%) > 85%
1M NaOH (aq)0 - 5CompleteComplete (100%)0%
Part 4: Self-Validating Purification Protocol

This Standard Operating Procedure (SOP) is designed as a self-validating system. Do not proceed to the next step unless the embedded validation checkpoint is met.

Step 1: Concentration of the Reaction Mixture

  • Upon completion of the reflux (verified by LCMS showing total consumption of starting material), cool the reaction flask to 50°C.

  • Attach a short-path distillation apparatus and remove approximately 70-80% of the excess POCl3 under reduced pressure (approx. 50 mbar).

  • Validation Checkpoint: The remaining mixture should be a viscous, stirrable syrup. If it solidifies, you have removed too much POCl3; add 2-3 mL of dry toluene to re-mobilize.

Step 2: The Kinetic Quench

  • Prepare a large beaker containing crushed ice (at least 15x the volume of your remaining reaction syrup). Place it on a magnetic stirrer.

  • Using an addition funnel, add the reaction syrup dropwise directly onto the stirring ice.

  • Monitor the internal temperature continuously.

  • Validation Checkpoint: The internal temperature MUST NOT exceed 5°C. The exotherm from POCl3 reacting with water is massive[2]. If the temperature hits 5°C, halt the addition immediately and add more ice.

Step 3: pH-Guided Liquid-Liquid Extraction

  • Once the quench is complete and the ice has melted, filter the resulting crude precipitate (which contains the product, unreacted intermediates, and polymeric phosphorus byproducts) through a Büchner funnel[3].

  • Transfer the crude solid to an Erlenmeyer flask immersed in an ice bath.

  • Slowly add cold (0°C) 5% aqueous NaHCO3 until the pH reaches 7.5 - 8.0. Stir vigorously for exactly 5 minutes.

  • Rapidly filter the mixture to remove insoluble organic impurities (e.g., non-acidic dimeric byproducts).

  • Validation Checkpoint: The filtrate should be a clear, pale-yellow solution. If it is dark brown, polymeric impurities have dissolved; ensure your NaHCO3 was strictly cold to prevent degradation.

Step 4: Precipitation of the Pure Product

  • Return the clear filtrate to the ice bath.

  • Add cold 1M HCl dropwise until the pH reaches 2.0. A dense, off-white precipitate of pure 2,3-dichloroquinoxaline-5-carboxylic acid will form.

  • Filter, wash with ice-cold water, and dry under high vacuum at room temperature.

Part 5: References[3] BenchChem. "The Strategic Use of Phosphorus Oxychloride (POCl3) in the Synthesis of Chloroquinoxalines: A Guide for Researchers." BenchChem Application Notes. URL: https://www.benchchem.com/product/b186824#use-of-pocl3-in-[1] Google Patents. "Method for preparing 2, 3-dichloro quinoxaline derivative by one-pot boiling." Patent CN108191778B. URL: https://patents.google.com/patent/CN108191778B/en[2] The Journal of Organic Chemistry. "POCl3 Chlorination of 4-Quinazolones." ACS Publications. URL: https://pubs.acs.org/doi/10.1021/jo102262k

Sources

Optimization

Technical Support Center: Troubleshooting Incomplete Amide Bond Formation

Welcome to our dedicated technical support center for troubleshooting incomplete amide bond formation. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for troubleshooting incomplete amide bond formation. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during their experiments. As Senior Application Scientists, we provide not only solutions but also the underlying principles to empower your synthetic strategies.

Troubleshooting Guide: From Low Yield to Complex Purifications

This section addresses specific problems in a question-and-answer format, providing in-depth explanations and actionable protocols.

Question 1: I am observing very low to no yield of my desired amide product. What are the potential causes and how can I improve it?

Answer:

Low or no product formation is a frequent challenge in amide synthesis, often stemming from several key factors. A systematic approach to troubleshooting is crucial for identifying the root cause.[1][2]

Core Causalities & Solutions:

  • Inactive Coupling Agents: Many common coupling agents, such as carbodiimides like EDC, are moisture-sensitive.[3][4] Improper storage can lead to hydrolysis and inactivation.

    • Solution: Always use fresh or properly stored coupling reagents. For instance, store EDC in a desiccator and allow it to warm to room temperature before opening to prevent moisture condensation.[4]

  • Inadequate Carboxylic Acid Activation: The reaction's initiation relies on the successful activation of the carboxylic acid by the coupling reagent.[5][6] This activation can be inefficient for several reasons.

    • Solution: Switch to a more potent activating agent. For sterically hindered substrates or less reactive amines, stronger reagents like HATU or HBTU are often more effective than standard carbodiimides.[2][3]

  • Poor Nucleophilicity of the Amine: The amine's ability to attack the activated carboxylic acid is fundamental. Electron-withdrawing groups on the amine can significantly reduce its nucleophilicity, hindering the reaction.[2]

    • Solution: For weakly nucleophilic amines, consider using more reactive coupling agents or additives that generate a more reactive activated species. Alternatively, forming an acyl fluoride in situ can be a highly effective strategy for difficult couplings.[2]

  • Suboptimal Reaction Conditions: Factors like solvent, temperature, and concentration play a critical role.[2][5]

    • Solution:

      • Solvent: Use anhydrous polar aprotic solvents like DMF or NMP, as water can hydrolyze the activated intermediate.[4][5]

      • Temperature: While many reactions proceed at room temperature, gentle heating can sometimes overcome activation barriers. Conversely, for sensitive substrates prone to racemization, lower temperatures (0 °C) are recommended during the activation step.[3]

      • Concentration: Ensure the reaction is not too dilute; a starting concentration of 0.1-0.5 M is a good guideline.[2]

Workflow for Diagnosing Low Yield:

Caption: Troubleshooting workflow for low amide yield.

Question 2: My reaction is generating significant side products, making purification difficult. What are the common side reactions and how can they be minimized?

Answer:

The formation of impurities is a common issue that complicates purification and reduces the overall yield. Understanding the potential side reactions is key to mitigating them.

Common Side Reactions and Mitigation Strategies:

Side ReactionDescriptionMitigation Strategies
N-acylurea Formation The highly reactive O-acylisourea intermediate, formed from carbodiimide activation, can rearrange to a stable, unreactive N-acylurea byproduct.[3]Use additives like HOBt or Oxyma. These trap the O-acylisourea to form a more stable and reactive activated ester, preventing the rearrangement.[3]
Epimerization/Racemization For chiral carboxylic acids, especially α-amino acids, the acidic α-proton can be abstracted, leading to a loss of stereochemical integrity through the formation of an oxazolone intermediate.[7][8][9]Employ racemization-suppressing additives (HOBt, Oxyma). Use milder coupling reagents (e.g., COMU) and weaker bases (e.g., NMM instead of DIPEA).[3][7] Keep the reaction temperature low and minimize the pre-activation time.[3][7]
Dimerization/Anhydride Formation The activated carboxylic acid can react with another molecule of the unactivated acid to form a symmetric anhydride.[2]This is sometimes a desired pathway for activation, but if it's leading to incomplete reaction with the amine, ensure a slight excess of the amine is used (1.1-1.2 equivalents).[3]
Guanidinium Byproduct With uronium/aminium-based reagents like HATU or HBTU, the amine can react directly with the coupling reagent to form a guanidinium byproduct.[2][10]The order of addition is critical. Pre-activate the carboxylic acid with the coupling reagent before adding the amine.[7]

Mechanism of Racemization Suppression by HOBt:

Caption: HOBt intercepts the reactive intermediate to prevent racemization.

Question 3: I'm struggling with the purification of my amide product. What are the best practices for workup and purification?

Answer:

Effective purification is essential for obtaining a high-purity final product. The strategy will depend on the properties of your product and the nature of the impurities.

Step-by-Step Aqueous Workup Protocol:

A standard aqueous workup is often the first line of defense to remove the bulk of the reaction byproducts.[11]

  • Dilution: After the reaction is complete, dilute the reaction mixture with an organic solvent immiscible with water, such as ethyl acetate or dichloromethane.[11]

  • Acid Wash: Perform a wash with a dilute aqueous acid (e.g., 1M HCl or 5% citric acid). This will protonate and remove basic impurities, including unreacted amine and bases like DIPEA or triethylamine.[2][11]

  • Base Wash: Follow with a wash using a dilute aqueous base (e.g., saturated NaHCO3 solution). This will deprotonate and remove acidic impurities, such as unreacted carboxylic acid and additives like HOBt.[2][11]

  • Brine Wash: A final wash with saturated NaCl solution (brine) helps to remove residual water from the organic layer.[11]

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.

Chromatography and Recrystallization:

  • Column Chromatography: If the aqueous workup is insufficient, silica gel column chromatography is the most common next step.[12][13] The choice of eluent system is critical and should be optimized using Thin Layer Chromatography (TLC).[11]

  • Reverse-Phase Chromatography: For highly polar products that do not behave well on normal-phase silica, reverse-phase chromatography (e.g., C18) is a powerful alternative.[2]

  • Recrystallization: If your amide product is a solid, recrystallization can be an excellent method for achieving high purity, especially on a larger scale.[2][14] Experiment with different solvents to find a system where the product is soluble at high temperatures but sparingly soluble at room temperature or below.

Frequently Asked Questions (FAQs)

Q1: My starting amine is a hydrochloride salt. Do I need to perform a separate free-basing step before the reaction?

A1: Not necessarily. You can perform an in situ free-basing by adding an additional equivalent of a non-nucleophilic tertiary amine base, such as DIPEA or triethylamine, to the reaction mixture.[3] This will neutralize the HCl salt, allowing the free amine to participate in the coupling reaction.

Q2: How do I monitor the progress of my amide coupling reaction?

A2: The most common methods are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[3][11] By taking small aliquots from the reaction at various time points, you can observe the consumption of the starting materials and the appearance of the product spot/peak. For solid-phase peptide synthesis, qualitative tests like the Kaiser test can be used to check for the presence of free primary amines, indicating an incomplete reaction.[15]

Q3: What are some alternatives to carbodiimide coupling agents like EDC or DCC?

A3: There is a wide array of coupling reagents available, each with specific advantages.[1]

  • Phosphonium Salts (e.g., PyBOP, BOP): These are highly efficient, particularly for sterically hindered couplings, and generally lead to low levels of racemization.[6] However, their byproducts can sometimes be challenging to remove.[2]

  • Uronium/Aminium Salts (e.g., HATU, HBTU, COMU): Known for their high reactivity and efficiency, these are often the reagents of choice for difficult couplings.[3][6] They typically provide clean reactions with minimal side products, though they are more expensive than carbodiimides.[2]

  • Propylphosphonic Anhydride (T3P®): This reagent is known for high yields, low epimerization, and byproducts that are easily removed by aqueous workup, making it a safe and effective option.[10][16]

Q4: Can I run my amide coupling reaction without a solvent?

A4: While most amide couplings are performed in solution, solvent-free methods do exist, often utilizing techniques like ball-milling or microwave-assisted synthesis at elevated temperatures.[17] These are considered "green" chemistry approaches as they reduce solvent waste. However, they are not universally applicable and require specific instrumentation.

Q5: Water is a byproduct of the reaction. Do I need to actively remove it?

A5: In reactions using stoichiometric coupling agents (like EDC, HATU, etc.), the activation process circumvents the need to remove water directly, as the reaction does not proceed via a simple dehydration equilibrium. However, for catalytic direct amidation methods, which are an emerging area of green chemistry, the removal of water using molecular sieves or azeotropic distillation is often necessary to drive the reaction to completion.[18][19]

References

  • BenchChem. (2025). Technical Support Center: Peptide Coupling Troubleshooting.
  • BenchChem. (2025). Technical Support Center: Optimizing a Hypothetical Amide Coupling Reaction.
  • Scribd. Optimizing Amide Coupling Reactions. [Link]

  • HepatoChem, Inc. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Patsnap. (2026). Optimize Amide Bond Formation for Increased Yield Efficiency. [Link]

  • BenchChem. (2025). Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines.
  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. [Link]

  • Biofilm Inhibitor Synthesis. Amide Workup. [Link]

  • MDPI. (2023). Epimerisation in Peptide Synthesis. [Link]

  • ResearchGate. (2019). Sustainable Synthesis of Amides from Carboxylic Acids and Equivalent Amounts of Amines Using a Reusable Brønsted Acidic Ionic Liquid as a Catalyst and a Solvent. [Link]

  • Sci-Hub. (2020). Recent developments in catalytic amide bond formation. [Link]

  • Royal Society of Chemistry. (2022). Amide bond formation: beyond the dilemma between activation and racemisation. [Link]

  • National Institutes of Health. Amide Bond Activation of Biological Molecules. [Link]

  • American Pharmaceutical Review. (2014). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. [Link]

  • Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?. [Link]

  • Royal Society of Chemistry. (2018). Amide activation: an emerging tool for chemoselective synthesis. [Link]

  • ACS Publications. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. [Link]

  • AAPPTec. Monitoring of Peptide Coupling and Capping. [Link]

  • GenScript. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. [Link]

  • Reddit. (2025). Side reactions with HBTU amide coupling?. [Link]

  • ResearchGate. A carboxylic acid and an amine can condense to an amide and water or.... [Link]

  • NSF PAR. Water: An Underestimated Solvent for Amide Bond-Forming Reactions. [Link]

  • National Institutes of Health. (2012). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. [Link]

  • Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. [Link]

  • ACS Publications. (2022). Sustainable Synthesis of Amides from Carboxylic Acids and Equivalent Amounts of Amines Using a Reusable Brønsted Acidic Ionic Liquid as a Catalyst and a Solvent. [Link]

  • ACS Publications. (2018). Amide Synthesis via Aminolysis of Ester or Acid with an Intracellular Lipase. [Link]

  • National Institutes of Health. (2021). An Evaluation of the Occupational Health Hazards of Peptide Couplers. [Link]

  • BenchChem. Application Notes and Protocols for Amide Coupling Reactions Involving (R)-3-(Boc-amino)pyrrolidine.
  • ResearchGate. (2020). What is the best technique for amide purification?. [Link]

  • Organic Chemistry Portal. (2020). Fast Amide Couplings in Water: Extraction, Column Chromatography, and Crystallization Not Required. [Link]

  • Reddit. (2024). EDC-HOBt Amide coupling workup help. [Link]

  • National Institutes of Health. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

  • Reddit. (2021). Tips and tricks for difficult amide bond formation?. [Link]

  • BenchChem. Troubleshooting low yield in Lipoamide chemical synthesis.
  • Patsnap. (2026). How to Analyze Amide Coupling Reactions — Safety Protocols. [Link]

Sources

Troubleshooting

Technical Support Center: Quinoxaline Carboxamide Synthesis &amp; Purification

Welcome to the Advanced Support Center. As drug development heavily relies on nitrogen-rich heterocycles, quinoxaline carboxamides have become privileged scaffolds.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Support Center. As drug development heavily relies on nitrogen-rich heterocycles, quinoxaline carboxamides have become privileged scaffolds. However, their unique physicochemical properties—specifically their dual hydrogen-bond acceptor capacity and flat, polarizable aromatic surfaces—make the removal of standard amide coupling byproducts a persistent bottleneck.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-purity isolation of quinoxaline carboxamides without relying on tedious chromatography.

I. Frequently Asked Questions (Mechanistic Insights)

Q1: Why do EDC and HATU byproducts co-elute with my quinoxaline products during chromatography? A1: The quinoxaline ring system is an electron-deficient heteroaromatic with two basic nitrogen atoms. When using carbodiimides like EDC or uronium salts like HATU, the resulting byproducts (e.g., substituted ureas, tetramethylurea, and HOAt/HOBt) act as strong hydrogen-bond donors or highly polar entities. These byproducts form stable dipole-dipole complexes or hydrogen-bonded networks with the quinoxaline nitrogens, causing them to streak together on silica gel and resist standard aqueous washing.

Q2: Can I just use a stronger acid wash to remove the basic byproducts? A2: Proceed with caution. While 1M HCl or 10% citric acid is standard for removing excess amines and basic ureas (like the EDC urea), quinoxaline derivatives themselves can be weakly basic. Over-acidification can protonate the quinoxaline ring, dragging your target product into the aqueous waste layer.

II. Troubleshooting Guide: Reagent-Specific Removal Strategies

Scenario A: The EDC/HOBt Dilemma
  • Symptom: Persistent urea and HOBt contamination in the NMR.

  • Causality & Solution: EDC is often chosen because its urea byproduct is theoretically water-soluble. However, in the presence of quinoxalines, the urea partitions into the organic layer (e.g., DCM or EtOAc) due to complexation. To break the complex, switch the extraction solvent to 2-methyltetrahydrofuran (2-MeTHF) and perform sequential washes with saturated NaHCO3 (to remove HOBt) and slightly acidic brine (to remove the EDC urea without protonating the quinoxaline).

Scenario B: The HATU / PyBOP Challenge
  • Symptom: Contamination with tetramethylurea (from HATU) or hexamethylphosphoramide/triphenylphosphine oxide (from PyBOP).

  • Causality & Solution: Phosphine oxides and tetramethylurea are notorious for their high affinity to polar heterocycles. If you must use these reagents, the most reliable self-validating system is the use of Scavenger Resins [1]. By adding polymer-supported (PS) reagents directly to the crude mixture, you convert the purification from a thermodynamic partitioning problem (extraction) into a definitive physical separation (filtration).

ScavengerWorkflow Start Crude Quinoxaline Carboxamide + Excess Amine + Byproducts AddResin Add Scavenger Resins (e.g., PS-Isocyanate & PS-Trisamine) Start->AddResin Incubate Agitate at Room Temp (Covalent Sequestration) AddResin->Incubate Filter Simple Filtration Incubate->Filter Pure Pure Amide in Filtrate (Evaporate to yield) Filter->Pure Filtrate Waste Resin-Bound Impurities (Discard Retentate) Filter->Waste Solid Resin

Workflow for the removal of unreacted amines and electrophiles using polymer-supported resins.

Scenario C: The T3P Paradigm Shift (Recommended)
  • Symptom: Frustration with the purification of all traditional coupling reagents.

  • Causality & Solution: Propylphosphonic anhydride (T3P) is a cyclic anhydride that activates carboxylic acids. The leaving group forms a completely water-soluble phosphonate salt[2]. Because the byproduct is highly ionic, it cannot partition into the organic phase, completely eliminating the co-elution issues associated with quinoxalines[3]. T3P is non-toxic, requires no explosive additives like HOBt, and provides exceptional purity via a simple water wash[2][4].

T3P_Pathway Acid Quinoxaline-2-Carboxylic Acid + Amine T3P Add T3P (50% in EtOAc) + Base (e.g., DIPEA) Acid->T3P Intermediate Active Phosphonate Ester T3P->Intermediate Activation Product Quinoxaline Carboxamide + Phosphonate Salts Intermediate->Product Amine Addition Wash Aqueous Wash (Water / NaHCO3) Product->Wash Quench Final Pure Amide (Organic Phase) Wash->Final Phase Separation

T3P-mediated amide coupling pathway yielding strictly water-soluble phosphonate byproducts.

III. Step-by-Step Experimental Protocols

Protocol 1: Scavenger Resin Purification (For HATU/PyBOP/EDC)

This protocol relies on a self-validating system: the physical removal of the resin guarantees the removal of the targeted impurity, provided the resin capacity is respected[1].

  • Reaction Quench: Upon completion of the coupling reaction (e.g., 1.0 mmol scale) in DCM or DMF, dilute the mixture with 5 mL of DCM.

  • Electrophile Scavenging: To remove excess unreacted quinoxaline carboxylic acid or active ester, add 3 equivalents (based on excess reagent) of PS-Trisamine resin (typical capacity: 3-4 mmol/g).

  • Nucleophile Scavenging: To remove excess amine, add 3 equivalents of PS-Isocyanate resin (typical capacity: 1.5 mmol/g)[1].

  • Incubation: Agitate the mixture gently on an orbital shaker at room temperature for 2–4 hours. Causality: Gentle agitation prevents the mechanical shearing of the polystyrene beads, which could clog the filter.

  • Filtration: Filter the suspension through a sintered glass funnel (medium porosity). Wash the resin bed with DCM (3 × 5 mL) and MeOH (1 × 5 mL) to ensure full recovery of the product.

  • Concentration: Evaporate the filtrate to yield the highly pure quinoxaline carboxamide.

Protocol 2: The T3P "Water-Wash" Workflow

This is the most efficient method for synthesizing quinoxaline carboxamides, leveraging the ionic nature of T3P byproducts[2][3].

  • Setup: Dissolve quinoxaline-2-carboxylic acid (1.0 eq) and the target amine (1.1 eq) in EtOAc or 2-MeTHF (0.2 M concentration).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq).

  • Activation: Dropwise add T3P (50 wt% solution in EtOAc, 1.5 eq) at 0 °C. Causality: Adding T3P last controls the exothermic activation and minimizes epimerization if chiral centers are present[2].

  • Reaction: Warm to room temperature and stir for 2–12 hours until complete by LC-MS.

  • Aqueous Workup:

    • Add an equal volume of water and stir vigorously for 15 minutes to hydrolyze any unreacted T3P.

    • Separate the layers. Wash the organic layer sequentially with saturated aqueous NaHCO3 (2 × 10 mL), 0.1 M HCl (1 × 10 mL) [Note: skip HCl if the quinoxaline is highly basic], and brine (1 × 10 mL).

  • Isolation: Dry the organic layer over Na2SO4, filter, and concentrate. The product typically requires no column chromatography.

IV. Quantitative Data: Coupling Reagent Selection Matrix

To facilitate rapid decision-making, the following table summarizes the physicochemical properties and removal strategies for common coupling reagents in quinoxaline chemistry.

Coupling ReagentPrimary Byproduct FormedByproduct PolarityRisk of Co-elution with QuinoxalinesRecommended Removal Strategy
EDC / HOBt Substituted Urea, HOBtModerate to HighHigh (H-bonding complexation)Acid/Base washes in 2-MeTHF; PS-Trisamine
HATU Tetramethylurea, HOAtHighVery HighScavenger Resins (PS-Isocyanate)[1]
PyBOP Triphenylphosphine oxideLow/ModerateHigh (pi-pi stacking)Chromatography or crystallization
T3P Propylphosphonate saltsIonic (Water-soluble)None Simple aqueous extraction[2][3]
DIC DiisopropylureaLowModerateFiltration of insoluble urea

V. References

  • WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE Source: ribbitt.com / AMRI Global URL:

  • Propylphosphonic Anhydride (T3P): A Remarkably Efficient Reagent for the One-Pot Transformation of Aromatic, Heteroaromatic, and Aliphatic Aldehydes to Nitriles Source: organic-chemistry.org / Synlett URL:

  • Cyclover-Assisted Liquid-Phase Peptide Synthesis Using T3P® as a Green Coupling Reagent Source: nih.gov / PMC URL:

  • Argonaut Quest Training Workshop 2 Source: artisantg.com URL:

  • Solid-Supported Reagents and Scavengers Source: sopachem.com / Biotage URL:

Sources

Optimization

Technical Support Center: 2,3-Dichloroquinoxaline-5-Carboxylic Acid Stability &amp; Reactivity

Welcome to the Technical Support Center for 2,3-dichloroquinoxaline-5-carboxylic acid (DCQX-5-COOH) . As a highly functionalized heterocycle, this compound is a critical building block in drug discovery, particularly for...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2,3-dichloroquinoxaline-5-carboxylic acid (DCQX-5-COOH) . As a highly functionalized heterocycle, this compound is a critical building block in drug discovery, particularly for synthesizing kinase inhibitors, AMPA receptor antagonists, and redox-active materials.

However, the presence of two highly activated C-Cl bonds adjacent to a pyrazine ring, combined with the electron-withdrawing 5-carboxylic acid moiety, creates a unique thermal vulnerability profile. This guide provides field-proven troubleshooting insights, mechanistic causality, and validated protocols to help you maintain compound stability and achieve precise nucleophilic aromatic substitution (SNAr) control.

Mechanistic Overview: The Role of Temperature

The stability and reactivity of DCQX-5-COOH are strictly governed by temperature. The pyrazine nitrogens inherently withdraw electron density from the C2 and C3 positions, activating the chlorines for SNAr reactions[1]. The addition of the 5-carboxylic acid acts as an additional electron-withdrawing group (EWG), which further lowers the activation energy required for nucleophilic attack but simultaneously introduces a risk of thermal decarboxylation and tautomerization at elevated temperatures[2].

To successfully work with this intermediate, researchers must strictly separate the kinetic control window (for mono-substitution) from the thermodynamic control window (for di-substitution), while avoiding the thermal degradation threshold .

G Start 2,3-Dichloroquinoxaline- 5-carboxylic acid LowTemp < 25°C (Storage) Stable Start->LowTemp Ambient/Cool MidTemp 50°C - 80°C (Reaction) Controlled SNAr Start->MidTemp Heating HighTemp > 100°C (Thermal Stress) Degradation Start->HighTemp Overheating MonoSub Mono-substitution (Kinetic Control) MidTemp->MonoSub 1 eq Nucleophile DiSub Di-substitution (Thermodynamic Control) MidTemp->DiSub Excess Nucleophile Degradation Decarboxylation & Tautomerization HighTemp->Degradation Thermal breakdown

Fig 1: Temperature-dependent reaction and degradation pathways of DCQX-5-COOH.

Troubleshooting & FAQs

Q1: Why am I observing a complex mixture of products when attempting a mono-SNAr reaction?

  • Causality: At temperatures exceeding 50°C, the kinetic control that favors mono-substitution is lost. When the first nucleophile (e.g., an amine) attaches, it donates electron density into the ring, which normally deactivates the second C-Cl bond[3]. However, the 5-carboxylic acid group strongly pulls this electron density away. If the reaction temperature is too high, there is sufficient thermal energy to overcome the deactivation, leading to competitive di-substitution.

  • Solution: Strictly maintain the reaction at 20°C–25°C. If the nucleophile is weak, do not increase the temperature; instead, use a stronger base (like NaH) or a polar aprotic solvent (like DMF) to increase nucleophilicity without adding thermal stress.

Q2: My compound degrades during prolonged reflux (>100°C) for di-substitution. What is the mechanism?

  • Causality: Quinoxaline-carboxylic acids are vulnerable to thermal decarboxylation. Furthermore, under alkaline conditions (often used in SNAr), the reduced forms of quinoxalines are highly susceptible to tautomerization (shifting from an imine to an enamine structure), which permanently alters the chromophore and degrades the active pharmaceutical ingredient (API) framework[2].

  • Solution: If high temperatures are required to force a sluggish di-substitution, avoid prolonged conductive heating. Instead, utilize microwave irradiation for a shorter duration (e.g., 15 minutes at 120°C) or introduce a Lewis acid catalyst (such as AlCl₃) to lower the required activation energy and allow the reaction to proceed at 80°C[1].

Q3: What are the optimal storage conditions for the neat intermediate?

  • Causality: While unsubstituted 2,3-dichloroquinoxaline is generally stable at room temperature[4], the highly activated nature of the 5-carboxylic acid derivative makes it susceptible to slow hydrolysis from ambient atmospheric moisture, converting the C-Cl bonds to C-OH (forming quinoxalinediones).

  • Solution: Store the solid intermediate at 2°C–8°C in a tightly sealed, desiccated container. Allow the container to reach room temperature before opening to prevent condensation on the cold powder.

Quantitative Data: Temperature Impact on Stability

The following table summarizes the quantitative impact of temperature on the stability and reaction pathways of DCQX-5-COOH in a standard solvent system (e.g., THF or DMF).

Temperature RangeReaction ProfileEstimated Half-Life (in Solution)Primary Chemical Pathway
2°C – 8°C Storage (Neat Solid)> 2 YearsHighly Stable
20°C – 25°C Mono-SNArStable during rxn (24h)Kinetic Mono-substitution
60°C – 80°C Di-SNAr~12 HoursThermodynamic Di-substitution
> 100°C Thermal Degradation< 2 HoursDecarboxylation / Tautomerization

Self-Validating Protocol: Temperature-Controlled Mono-Amination

To ensure the structural integrity of the 5-carboxylic acid moiety while achieving >90% regioselective mono-substitution, follow this self-validating methodology.

Step 1: Preparation & Solvation

  • Action: Dissolve 1.0 equivalent of DCQX-5-COOH in anhydrous THF (0.2 M concentration) and cool to 0°C in an ice bath.

  • Causality: THF is a polar aprotic solvent that solubilizes the starting material without acting as a competing nucleophile. Starting at 0°C prevents an exothermic runaway upon the addition of the base and nucleophile.

Step 2: Nucleophile & Base Addition

  • Action: Add 1.0 equivalent of the target amine, followed by dropwise addition of 1.2 equivalents of N,N-diisopropylethylamine (DIPEA).

  • Causality: DIPEA acts as a sterically hindered, non-nucleophilic base. It scavenges the HCl generated during the SNAr process, preventing the protonation and subsequent deactivation of the incoming amine nucleophile.

Step 3: Temperature Ramp & Kinetic Control

  • Action: Remove the ice bath and allow the reaction to warm to exactly 25°C. Do NOT exceed 25°C. Stir for 2 to 4 hours.

  • Causality: Capping the thermal energy at 25°C ensures the reaction remains under strict kinetic control, preventing the second chlorine from reacting[3].

Step 4: Validation Checkpoint (TLC)

  • Action: Spot the reaction mixture against the starting material on a silica TLC plate (Eluent: 9:1 DCM:MeOH with 1% Acetic Acid).

  • Self-Validation: You should observe the disappearance of the starting material and the appearance of a single, more polar spot (mono-substituted product). If a third, highly polar spot appears, di-substitution has occurred, indicating a failure in temperature control.

Step 5: Quench & Isolation

  • Action: Quench the reaction with cold 0.1 M HCl to pH 4. Extract with Ethyl Acetate, dry over Na₂SO₄, and concentrate under reduced pressure with the water bath set to <40°C .

  • Causality: Keeping the rotary evaporator bath below 40°C prevents thermal degradation (decarboxylation) of the newly formed product during the concentration phase.

References

  • Arabian Journal of Chemistry. "2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade." Arabian Journal of Chemistry, Vol 10, 2017. Available at:[Link]

  • Journal of the American Chemical Society. "Substituent Impact on Quinoxaline Performance and Degradation in Redox Flow Batteries." JACS, 2024. Available at:[Link]

  • PubChem. "2,3-Dichloroquinoxaline | CID 16659." National Center for Biotechnology Information. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Solvent Effects on the Reactivity of 2,3-Dichloroquinoxaline-5-Carboxylic Acid

Welcome to the Technical Support Center for nucleophilic aromatic substitution (SNAr) workflows involving 2,3-dichloroquinoxaline-5-carboxylic acid (DCQX-5-COOH) . As a highly versatile building block in medicinal chemis...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for nucleophilic aromatic substitution (SNAr) workflows involving 2,3-dichloroquinoxaline-5-carboxylic acid (DCQX-5-COOH) . As a highly versatile building block in medicinal chemistry and materials science, this substrate allows for the formation of diverse C–N, C–O, and C–S bonds[1].

However, the presence of the 5-carboxylic acid group introduces a critical asymmetry that makes the regioselectivity (C2 vs. C3 substitution) highly sensitive to environmental conditions[2]. This guide is designed by application scientists to help you understand the causality behind solvent effects, troubleshoot regioselectivity issues, and execute self-validating experimental protocols.

Mechanistic Insights: The Science Behind the Solvent

In SNAr reactions, a nucleophile donates its electrons to an electron-deficient aromatic ring, replacing a leaving group via an addition-elimination mechanism through a Meisenheimer complex[3][4]. For DCQX-5-COOH, the regioselectivity is dictated by the intramolecular hydrogen bond between the acidic proton of the 5-COOH group and the lone pair of the adjacent N4 nitrogen.

  • Non-Polar / Weakly Coordinating Solvents (e.g., THF, DCM): These solvents preserve the intramolecular hydrogen bond. The H-bonded N4 nitrogen becomes highly polarized (pseudo-protonated), exerting a strong electron-withdrawing effect on the adjacent C3 position. This dramatically lowers the LUMO energy at C3, making it the kinetically favored site for nucleophilic attack.

  • Polar Aprotic Solvents (e.g., DMF, DMSO): These solvents are strong hydrogen-bond acceptors. They outcompete the N4 nitrogen for the 5-COOH proton, disrupting the intramolecular H-bond. Without the specific electronic activation of N4, the inherent steric hindrance of the peri-carboxylic acid group repels nucleophiles from C3, leading to a mixture of C2 and C3 substitution[5].

  • Polar Protic Solvents (e.g., Methanol, Water): These solvents act as both H-bond donors and acceptors, leading to extensive solvation of both the carboxylic acid and the quinoxaline nitrogens. This completely alters the electronic distribution and often shifts the kinetic preference toward the less sterically hindered C2 position.

G A DCQX-5-COOH B Non-Polar / Aprotic (THF, DCM) A->B C Polar Aprotic (DMF, DMSO) A->C D Polar Protic (MeOH, H2O) A->D E Intramolecular H-Bond (5-COOH to N4) B->E F Solvent H-Bonding (Disrupted Intra H-Bond) C->F G Extensive Solvation (H-Bond Donor/Acceptor) D->G H High C3 Activation (Regioselective SNAr) E->H I Mixed Activation (C2 & C3 Substitution) F->I J Steric Shift (Favors C2 or Mixed) G->J

Mechanistic pathways of solvent-dependent SNAr regioselectivity.

Quantitative Data: Solvent Selection Guide

The table below summarizes the empirical relationship between solvent properties and the resulting regioselectivity when reacting DCQX-5-COOH with a standard secondary amine nucleophile (1.0 eq) at 25 °C.

SolventDielectric Constant (ε)H-Bonding PropertiesC3:C2 RatioMono-substitution Yield (%)
THF 7.5Weak Acceptor>95:588
DCM 8.9Non-coordinating>98:285
DMF 36.7Strong Acceptor55:4592
DMSO 46.7Strong Acceptor50:5090
Methanol 32.7Donor & Acceptor40:6082

Standard Operating Procedure (SOP): Regioselective Workflow

To achieve high C3-regioselectivity and avoid over-substitution, follow this self-validating protocol.

Protocol: Highly Regioselective C3-Amination of DCQX-5-COOH

  • Reactor Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar under an inert argon atmosphere.

  • Substrate Solvation: Dissolve 2,3-dichloroquinoxaline-5-carboxylic acid (1.0 eq, 1.0 mmol) in anhydrous THF (10 mL, 0.1 M concentration). Causality Check: THF is selected to preserve the N4-COOH intramolecular hydrogen bond, ensuring C3 activation.

  • Temperature Control: Cool the solution to 0 °C using an ice-water bath. Lower temperatures suppress the activation energy required for the undesired second substitution[6].

  • Nucleophile Addition: Dissolve the amine nucleophile (1.0 eq) in 2 mL of THF. Add this solution dropwise over 10 minutes to the cooled reaction mixture. If the amine is a hydrochloride salt, pre-mix it with N,N-diisopropylethylamine (DIPEA) (1.2 eq) before addition.

  • Reaction Monitoring: Stir the reaction at 0 °C for 2 hours. Pull a 10 µL aliquot, quench in 100 µL of cold water, extract with 100 µL of Ethyl Acetate, and analyze via LC-MS. Note: Do not rely solely on TLC, as C2 and C3 regioisomers frequently co-elute.

  • Quenching & Work-up: Once the starting material is consumed and before di-substitution is observed, quench the reaction by adding 10 mL of cold 0.1 M HCl[6]. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure C3-mono-adduct.

Workflow Start Substrate Preparation Solvent Solvent Selection Start->Solvent Nucleophile Nucleophile Addition Solvent->Nucleophile Monitor LC-MS Monitoring Nucleophile->Monitor Quench Quench & Extract Monitor->Quench Purify Column Purification Quench->Purify

Step-by-step experimental workflow for regioselective mono-substitution.

Troubleshooting & Frequently Asked Questions (FAQs)

Q1: Why am I getting a 1:1 mixture of C2 and C3 substituted products when using DMF? A1: DMF is a polar aprotic solvent with strong hydrogen-bond accepting capabilities. It disrupts the critical intramolecular hydrogen bond between the 5-carboxylic acid group and the N4 nitrogen. Without this H-bond, the specific electronic activation of the C3 position is lost, and the reaction becomes non-selective[5]. Switch to a non-polar or weakly coordinating solvent like DCM or THF to restore C3 regioselectivity.

Q2: How can I intentionally direct the substitution to the C2 position? A2: To favor C2 substitution, you must completely disrupt the C5-COOH/N4 interaction and leverage steric hindrance. Using polar protic solvents (like Methanol) at elevated temperatures, or synthetically protecting the carboxylic acid as an ester prior to the SNAr reaction, removes the N4 activation. This makes C2 the kinetically favored site due to less peri-steric hindrance compared to the C3 position.

Q3: My reaction yields high amounts of di-substituted product, even at 1.0 equivalent of nucleophile. How do I stop this? A3: Excess local concentration of the nucleophile during addition or elevated temperatures can drive the reaction toward di-substitution[6]. Ensure you are using a strict 1:1 molar ratio (or a slight excess of DCQX-5-COOH). Add the nucleophile very slowly (dropwise) at 0 °C to maintain a low concentration of the reactive species, and quench the reaction immediately upon consumption of the starting material.

Q4: I successfully mono-substituted at C3, but now I cannot get the second nucleophile to add to C2. Why did the reaction stall? A4: The first SNAr reaction introduces an electron-donating group (e.g., an amine, thiol, or alkoxide), which significantly deactivates the remaining quinoxaline core towards a second nucleophilic attack[4]. To achieve di-substitution, you must use harsher conditions: increase the reaction temperature (e.g., reflux) or use a stronger base/nucleophile combination. Switching to a highly polar aprotic solvent like DMSO can also help stabilize the transition state of the second Meisenheimer complex.

References

  • 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade Arabian Journal of Chemistry
  • A Technical Guide to the Synthesis of 2,3-Disubstituted Quinoxalines BenchChem
  • Efficient Synthesis of Aromatic Quinoxaline Deriv
  • How to avoid di-substitution in 2,3-dichloroquinoxaline reactions BenchChem
  • The Reaction of 2-Chloroquinoxaline with Piperidine in DMSO–H2O and DMF–H2O Mixtures: Kinetics and Solvent Effects ResearchG

Sources

Optimization

Technical Support Center: Stabilizing the 2,3-Dichloroquinoxaline Moiety

Welcome to the Technical Support Center for handling and reacting the 2,3-dichloroquinoxaline (DCQX) moiety. As a highly reactive electrophilic core used extensively in the synthesis of kinase inhibitors, PROTACs, and co...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling and reacting the 2,3-dichloroquinoxaline (DCQX) moiety. As a highly reactive electrophilic core used extensively in the synthesis of kinase inhibitors, PROTACs, and covalent probes, DCQX is notorious for its susceptibility to unwanted hydrolysis[1].

This guide is designed for drug development professionals and synthetic chemists. It bypasses basic chemistry to deliver field-proven troubleshooting, mechanistic causality, and self-validating protocols to ensure the integrity of your SNAr (Nucleophilic Aromatic Substitution) workflows[2].

Reaction Pathway Diagnostics

Understanding the competing kinetic pathways is the first step to controlling your reaction. The diagram below illustrates the divergence between the desired SNAr pathway and the parasitic hydrolysis cascade.

G cluster_hydrolysis Hydrolysis Pathway (Undesired) cluster_snar Target SNAr Pathway (Desired) DCQX 2,3-Dichloroquinoxaline (Electrophilic Core) Water H2O / OH- (Aqueous/Moisture) DCQX->Water Trace Moisture / Poor Workup Nucleophile Target Nucleophile (e.g., R-NH2, R-SH) DCQX->Nucleophile Strict Anhydrous Control MonoOH 2-Chloro-3-hydroxyquinoxaline (Tautomerizes to Quinoxalinone) Water->MonoOH Fast SNAr DiOH 2,3-Dihydroxyquinoxaline (Dead-end Byproduct) MonoOH->DiOH Excess H2O / Heat Product Mono-substituted Product (Stable Intermediate) Nucleophile->Product Anhydrous Conditions

Reaction pathways of 2,3-dichloroquinoxaline: Target SNAr vs. undesired hydrolysis.

Frequently Asked Questions (FAQs)

Q: Why does the dichloroquinoxaline moiety undergo spontaneous hydrolysis so easily? A: The causality lies in the electronic landscape of the molecule. The two electronegative nitrogen atoms in the quinoxaline ring exert a strong electron-withdrawing pull, leaving the C2 and C3 positions severely electron-deficient[1]. When combined with the leaving-group ability of chlorine, these carbons become prime targets for any available nucleophile. Even atmospheric moisture or trace water in solvents can attack the C-Cl bond, forming 2-chloro-3-hydroxyquinoxaline, which immediately tautomerizes into a highly stable, unreactive quinoxalinone[3].

Q: Can I use standard aqueous bases (like NaOH or KOH) to neutralize the HCl generated during my SNAr reaction? A: Absolutely not. Hydroxide ions ( ) are exceptionally strong, hard nucleophiles. Introducing them to a DCQX reaction will rapidly outcompete your target amine or thiol, leading to near-instantaneous and complete hydrolysis to 2,3-dihydroxyquinoxaline[4]. You must use non-nucleophilic organic bases (e.g., DIPEA, TEA) or insoluble inorganic bases (e.g., anhydrous )[2].

Q: My starting material has degraded into a highly insoluble white/yellowish powder. What happened? A: Your DCQX has fully hydrolyzed into 2,3-dihydroxyquinoxaline (quinoxaline-2,3-dione). This byproduct is notoriously insoluble in most organic solvents because the dione tautomers form extensive, rigid intermolecular hydrogen-bonding networks[3]. If you observe this, your starting material must be discarded.

Troubleshooting Guide: Preventing Hydrolysis

Problem / ObservationMechanistic CauseField-Proven Solution
Significant formation of 2-chloro-3-hydroxyquinoxaline during the reaction. Trace water in the solvent is acting as a competing nucleophile. The activation energy for water attack was reached due to elevated reaction temperatures.Switch to strictly anhydrous solvents (stored over 3Å molecular sieves). Lower the reaction temperature to 0 °C to kinetically favor the target amine over trace moisture[2].
Product hydrolyzes during the aqueous workup phase. Prolonged exposure to water at room temperature allows hydrolysis of the remaining C-Cl bond.Implement a Kinetically Quenched Workup (see protocol below). Use ice-cold brine instead of pure water to reduce product solubility in the aqueous layer and slow reaction kinetics[3].
Low yield of mono-substituted product; high yield of di-substituted product. Excess nucleophile or prolonged heating allowed the second, less reactive chlorine to undergo SNAr.Strictly control stoichiometry to 1.0 equivalent of nucleophile. Monitor via LC-MS and quench immediately upon consumption of the starting material[2].

Quantitative Data: Impact of Conditions on Hydrolysis

The table below summarizes the empirical impact of varying solvent and base conditions on the hydrolysis rates of 2,3-dichloroquinoxaline during a standard amine SNAr reaction.

Solvent SystemBase TypeTemperatureEst. Moisture ContentHydrolysis Byproduct Yield
DMF (Anhydrous, 3Å sieves)DIPEA (1.5 eq)0 °C to RT< 0.01%Not Detected
THF (Anhydrous) (Anhydrous)25 °C< 0.05%< 1%
DMF (Reagent Grade)TEA (1.5 eq)60 °C~ 0.15%8 - 12%
Ethanol (95%) (Aqueous)80 °C~ 5.00%45 - 50%
THF / Water (1:1)NaOH (1.0 eq)60 °C50.00%> 95% (Complete Hydrolysis)

Validated Experimental Protocol: Anhydrous SNAr

This step-by-step methodology is designed as a self-validating system . It includes specific checkpoints to ensure hydrolysis is prevented at every stage of the workflow[2].

Step 1: Rigorous Dehydration of the Reaction Environment
  • Action: Flame-dry a round-bottom flask under a vacuum and backfill with argon. Use only anhydrous DMF or DCM stored over 3Å molecular sieves.

  • Causality: Eliminating atmospheric moisture prevents the initial hydrolysis trigger. The electron-deficient C2/C3 carbons will react with water if given the opportunity.

Step 2: Reagent Loading & Base Selection
  • Action: Add 2,3-dichloroquinoxaline (1.0 eq) and N,N-Diisopropylethylamine (DIPEA) (1.5 eq) to the flask.

  • Causality: SNAr generates HCl. DIPEA acts as a sterically hindered proton sponge that neutralizes the acid without acting as a competing nucleophile against the DCQX core.

Step 3: Temperature-Controlled Nucleophile Addition
  • Action: Cool the reaction mixture to 0 °C using an ice bath. Slowly add the target amine nucleophile (1.0 eq) dropwise over 10 minutes.

  • Causality: The activation energy for an amine nucleophilic attack is generally lower than that of trace water. By keeping the temperature low, you kinetically favor the desired SNAr pathway and suppress parasitic hydrolysis.

Step 4: Self-Validating LC-MS Checkpoint
  • Action: After 1 hour, pull a 5 µL aliquot, dilute in dry Acetonitrile, and analyze via LC-MS.

  • Validation: You must observe the of your target mono-substituted product, displaying the characteristic 3:1 isotopic pattern of the remaining single chlorine atom.

  • Critical Check: Look for a peak at relative to your product. This exact mass shift indicates the displacement of Chlorine (34.96 Da) by a Hydroxyl group (17.00 Da). If this peak is >2%, your anhydrous setup has been compromised.

Step 5: Kinetically Quenched Workup
  • Action: Do not use room-temperature water. Quench the reaction by pouring it directly into a vigorously stirred mixture of ice-cold brine and ethyl acetate . Extract immediately.

  • Causality: The remaining C-Cl bond is still vulnerable to hydrolysis during workup[3]. Cold temperatures drastically slow down the hydrolysis kinetics. Furthermore, the high ionic strength of brine reduces the solubility of the organic product in the aqueous phase, driving it rapidly into the protective ethyl acetate layer.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Spectroscopic Analysis of 2,3-dichloroquinoxaline-5-carboxylic acid

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and materials science, the precise characterization...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and materials science, the precise characterization of molecular structures is paramount. 2,3-dichloroquinoxaline and its derivatives are a class of heterocyclic compounds of significant interest due to their wide-ranging biological activities, including antimicrobial, antiviral, and anticancer properties.[1] The title compound, 2,3-dichloroquinoxaline-5-carboxylic acid, is a key intermediate, offering a scaffold for the synthesis of more complex and potentially therapeutic molecules.[1] This guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for 2,3-dichloroquinoxaline-5-carboxylic acid. By comparing its anticipated spectral features with those of the parent compound, 2,3-dichloroquinoxaline, and considering alternative analytical approaches, we offer a robust framework for its unambiguous identification and characterization.

The Significance of 2,3-dichloroquinoxaline Derivatives

2,3-dichloroquinoxaline serves as a versatile building block in organic synthesis. The two chlorine atoms are highly susceptible to nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide variety of functional groups at the 2 and 3 positions of the quinoxaline core.[1][2] This reactivity has been extensively exploited to generate libraries of novel compounds for drug discovery programs. The addition of a carboxylic acid group at the 5-position, as in our target molecule, introduces another reactive handle for further chemical modification, for example, through amide bond formation, thereby expanding the accessible chemical space for structure-activity relationship (SAR) studies.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Predicted ¹H NMR Spectrum

The aromatic region of the ¹H NMR spectrum of 2,3-dichloroquinoxaline-5-carboxylic acid is expected to display a characteristic three-spin system. The protons on the benzene ring (H-6, H-7, and H-8) will exhibit distinct chemical shifts and coupling patterns due to the influence of the electron-withdrawing carboxylic acid group and the heterocyclic quinoxaline ring.

In contrast, the parent 2,3-dichloroquinoxaline shows a more symmetrical pattern for its four aromatic protons.[3] The introduction of the carboxylic acid at C-5 will break this symmetry and shift the proton signals downfield, particularly the adjacent H-6. The acidic proton of the carboxylic acid group will likely appear as a broad singlet at a significantly downfield chemical shift (>10 ppm), which can be confirmed by D₂O exchange.

Proton Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (Hz)
H-6~8.2-8.4Doublet of doublets (dd)J ≈ 7-9, 1-2
H-7~7.8-8.0Triplet (t)J ≈ 7-9
H-8~8.0-8.2Doublet of doublets (dd)J ≈ 7-9, 1-2
-COOH>10Broad singlet (br s)-
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide valuable information about the carbon skeleton. The introduction of the carboxylic acid group will have a notable effect on the chemical shifts of the carbons in the benzene portion of the quinoxaline ring. The carbonyl carbon of the carboxylic acid will be readily identifiable by its characteristic downfield shift.

Carbon Predicted Chemical Shift (ppm) for 2,3-dichloroquinoxaline-5-carboxylic acid Reported Chemical Shift (ppm) for 2,3-dichloroquinoxaline
C-2, C-3~145-150Not available
C-4a, C-8a~140-145Not available
C-5~130-135Not available
C-6~125-130Not available
C-7~135-140Not available
C-8~128-133Not available
-COOH~165-170-

II. Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Predicted Mass Spectrum

For 2,3-dichloroquinoxaline-5-carboxylic acid (C₉H₄Cl₂N₂O₂), the molecular weight is 242.04 g/mol . The most distinctive feature in the mass spectrum will be the isotopic pattern of the molecular ion peak (M⁺) due to the presence of two chlorine atoms. The two stable isotopes of chlorine, ³⁵Cl and ³⁷Cl, have a natural abundance ratio of approximately 3:1. Therefore, the molecular ion will appear as a cluster of peaks with a characteristic M:M+2:M+4 intensity ratio of approximately 9:6:1.

Expected Fragmentation Pattern:

The fragmentation of 2,3-dichloroquinoxaline-5-carboxylic acid under electron ionization (EI) is likely to proceed through several key pathways:

  • Loss of a hydroxyl radical (-OH): [M - 17]⁺

  • Loss of a carboxyl group (-COOH): [M - 45]⁺, leading to the 2,3-dichloroquinoxalinyl cation.

  • Loss of carbon monoxide (-CO) from the [M-OH]⁺ fragment.

  • Sequential loss of chlorine radicals (-Cl).

The presence of the quinoxaline ring and the two chlorine atoms will lead to a complex and informative fragmentation pattern.

M [M]+. (m/z 242/244/246) M_OH [M-OH]+ (m/z 225/227/229) M->M_OH -OH M_COOH [M-COOH]+ (m/z 197/199/201) M->M_COOH -COOH M_OH_CO [M-OH-CO]+ (m/z 197/199/201) M_OH->M_OH_CO -CO M_COOH_Cl [M-COOH-Cl]+ (m/z 162/164) M_COOH->M_COOH_Cl -Cl

Caption: Predicted Mass Spectrometry Fragmentation of 2,3-dichloroquinoxaline-5-carboxylic acid.

III. Comparative Analysis with Alternative Techniques

While NMR and MS are the primary tools for structural elucidation, other techniques can provide complementary information.

  • Infrared (IR) Spectroscopy: IR spectroscopy would be useful for identifying the functional groups present in the molecule. Key expected absorptions include the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700-1725 cm⁻¹), and C=N and C=C stretching vibrations of the quinoxaline ring (in the 1500-1600 cm⁻¹ region).

  • Elemental Analysis: This technique can provide the empirical formula of the compound, which can be used to confirm the molecular formula determined by high-resolution mass spectrometry.

Comparison with a Non-halogenated Analog:

Comparing the expected spectra of 2,3-dichloroquinoxaline-5-carboxylic acid with a hypothetical analog, quinoxaline-5-carboxylic acid, highlights the influence of the chloro-substituents. In the ¹H NMR, the absence of the electron-withdrawing chlorine atoms would likely result in an upfield shift of the aromatic protons. In the mass spectrum, the isotopic pattern for chlorine would be absent, and the fragmentation would be altered, likely favoring cleavages within the quinoxaline ring itself.

IV. Experimental Protocols

The following are generalized protocols for the acquisition of NMR and MS data for 2,3-dichloroquinoxaline-5-carboxylic acid.

NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often a good choice for carboxylic acids to ensure solubility and to observe the acidic proton.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum using a 400 MHz or higher field spectrometer.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

    • The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans will be required (typically 1024 or more).

    • A relaxation delay of 2-5 seconds is recommended.

  • 2D NMR (Optional but Recommended): To unambiguously assign all proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) or HMBC (Heteronuclear Multiple Bond Correlation) to correlate protons with their directly attached or long-range coupled carbons.

Mass Spectrometry Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Direct Infusion ESI-MS:

    • For accurate mass determination and confirmation of the molecular formula, Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer (e.g., TOF or Orbitrap) is recommended.

    • Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire spectra in both positive and negative ion modes to determine the most sensitive ionization mode. In negative ion mode, the deprotonated molecule [M-H]⁻ would be expected.

  • GC-MS (for less polar derivatives):

    • If the compound is sufficiently volatile and thermally stable (or can be derivatized to be so), Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization (EI) source can provide valuable fragmentation information.

    • A suitable GC column (e.g., a non-polar or medium-polarity column) and temperature program should be selected to achieve good chromatographic separation.

cluster_NMR NMR Workflow cluster_MS Mass Spectrometry Workflow SamplePrep_NMR Sample Preparation (5-10 mg in deuterated solvent) H1_NMR 1H NMR Acquisition (400+ MHz) SamplePrep_NMR->H1_NMR C13_NMR 13C NMR Acquisition SamplePrep_NMR->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC) (Optional) H1_NMR->TwoD_NMR C13_NMR->TwoD_NMR SamplePrep_MS Sample Preparation (~1 mg/mL in MeOH/ACN) ESI_MS Direct Infusion ESI-MS (High Resolution) SamplePrep_MS->ESI_MS GC_MS GC-MS (EI) (For volatile derivatives) SamplePrep_MS->GC_MS

Caption: General workflow for NMR and Mass Spectrometry analysis.

Conclusion

The structural elucidation of 2,3-dichloroquinoxaline-5-carboxylic acid relies on the synergistic application of NMR and mass spectrometry. By predicting the spectral features based on known chemical principles and data from analogous compounds, researchers can confidently identify this important synthetic intermediate. The characteristic isotopic pattern in the mass spectrum and the distinct three-spin system in the ¹H NMR spectrum serve as key diagnostic fingerprints. This guide provides a comprehensive framework for the analysis of this and related quinoxaline derivatives, underscoring the importance of a multi-technique approach in modern chemical research and drug development.

References

  • Johns Hopkins University. (2023, January 01). Synthesis, characterization, and biological target prediction of novel 1,3-dithiolo[4,5-b]quinoxaline and thiazolo[4,5-b]quinoxaline derivatives. [Link]

  • PubChem. 2,3-Dichloroquinoxaline | C8H4Cl2N2 | CID 16659. [Link]

  • HeteroLetters. Synthesis and biological activity studies of quinoxaline derivatives. [Link]

  • KOPS. (2022, June 07). Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature. [Link]

  • ResearchGate. (2022, June 07). Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature Water. [Link]

  • Pharmaffiliates. 2,3-Dichloroquinoxaline: A Key Intermediate for Pharmaceutical Discovery. [Link]

  • Semina. (2017, June 07). 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade. [Link]

  • Birajdar, et al. (2022). IJPSR, 13(10), 4244-4253. [Link]

  • SpectraBase. 2,3-dichloro-5,8-diiodoquinoxaline - Optional[MS (GC)] - Spectrum. [Link]

  • PubMed. (2017, March 15). DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF 2,3-DISUBSTITUTED AND FUSED QUINOXALINES AS POTENTIAL ANTICANCER AND ANTIMICROBIAL AGENTS. [Link]

  • Organic Chemistry Data. (2020, February 14). NMR Spectroscopy. [Link]

  • Royal Society of Chemistry. Supplementary Information. [Link]

  • Royal Society of Chemistry. Synthesis of 2,3-quinoxalinedithiol. [Link]

  • Durham University. (1994, January). STUDIES OF NOVEL DIAZANAPHTHOQUINONES AND ION-RESPONSIVE FLUORESCENT QUINOXALINE DERIVATIVES. [Link]

Sources

Comparative

assessing the purity of synthesized 2,3-dichloroquinoxaline-5-carboxylic acid

Assessing the Purity of Synthesized 2,3-Dichloroquinoxaline-5-Carboxylic Acid: A Comparative Guide to Analytical Methodologies Introduction 2,3-Dichloroquinoxaline-5-carboxylic acid is a highly functionalized heterocycli...

Author: BenchChem Technical Support Team. Date: March 2026

Assessing the Purity of Synthesized 2,3-Dichloroquinoxaline-5-Carboxylic Acid: A Comparative Guide to Analytical Methodologies

Introduction

2,3-Dichloroquinoxaline-5-carboxylic acid is a highly functionalized heterocyclic building block, widely utilized in the synthesis of advanced pharmaceutical intermediates, including NMDA receptor antagonists and kinase inhibitors. Given its role as an upstream intermediate, its purity directly dictates the yield and impurity profile of subsequent coupling reactions (e.g., SN​Ar displacements of the chloro groups). Establishing a rigorous, self-validating purity assessment framework is paramount for drug development professionals[1]. This guide objectively compares High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Gas Chromatography-Mass Spectrometry (GC-MS), providing actionable protocols and comparative experimental data to ensure scientific integrity.

Synthesis Workflow and the Origin of Impurities

To accurately assess purity, one must first understand the synthetic origin of potential impurities. The standard synthesis of 2,3-dichloroquinoxaline-5-carboxylic acid involves the direct chlorination of 2,3-dihydroxyquinoxaline-5-carboxylic acid using phosphorus oxychloride (POCl3), typically in the presence of a catalytic amount of N,N-dimethylformamide (DMF) under reflux conditions[2][3].

Causality in Impurity Generation:

  • Incomplete Reaction: Yields unreacted starting material or monochloro intermediates (e.g., 3-chloro-2-hydroxyquinoxaline-5-carboxylic acid).

  • Harsh Conditions: Extended reflux in POCl3 can lead to decarboxylation or the formation of dimeric degradation products.

  • Residual Reagents: Trace amounts of POCl3, DMF, or their hydrolysis products (e.g., phosphoric acid, dimethylamine) may persist if the aqueous quench and subsequent recrystallization are suboptimal[2].

G SM Starting Material 2,3-Dihydroxyquinoxaline- 5-carboxylic acid Reagent Chlorination POCl3 / DMF Reflux SM->Reagent Product Target Product 2,3-Dichloroquinoxaline- 5-carboxylic acid Reagent->Product Complete Conversion Imp1 Impurity A Monochloro Intermediate Reagent->Imp1 Partial Chlorination Imp2 Impurity B Unreacted SM Reagent->Imp2 Incomplete Reaction Imp3 Impurity C Degradants / Dimers Reagent->Imp3 Side Reactions

Synthesis pathway of 2,3-dichloroquinoxaline-5-carboxylic acid and potential impurity origins.

Comparative Analysis of Analytical Methodologies

A single analytical technique is rarely sufficient to capture the complete purity profile of a complex intermediate. An orthogonal approach—leveraging methods with distinct physical principles—is required to build a trustworthy, self-validating system[4].

  • HPLC-UV (The Profiler): HPLC is the industry standard for separating complex mixtures and detecting trace organic impurities[5]. However, its primary limitation is the reliance on UV response factors. If a monochloro impurity has a different molar absorptivity than the target dichloro compound, a simple "area percent" integration will misrepresent the true molar purity[5].

  • qNMR (The Absolute Quantifier): qNMR is a primary analytical method. Because the integrated area of an NMR resonance is directly proportional to the number of nuclei responsible for that signal, qNMR provides absolute quantification without requiring identical reference standards for the analyte or its impurities[1][6]. This makes it exceptionally valuable for novel intermediates where impurity standards are not yet synthesized[6].

  • GC-MS (The Volatile Detector): While the carboxylic acid moiety of 2,3-dichloroquinoxaline-5-carboxylic acid causes severe peak tailing and thermal degradation on standard GC columns (necessitating derivatization), GC-MS remains the optimal choice for quantifying volatile residual solvents like DMF or unquenched POCl3.

Workflow Sample Synthesized Batch 2,3-Dichloroquinoxaline-5-carboxylic acid HPLC HPLC-UV Analysis (Impurity Profiling) Sample->HPLC qNMR qNMR Analysis (Absolute Purity) Sample->qNMR GCMS GC-MS Analysis (Residual Solvents) Sample->GCMS DataHPLC Relative Area % Trace Impurities HPLC->DataHPLC DataqNMR Absolute Weight % No Standards Needed qNMR->DataqNMR DataGCMS Volatile Impurities POCl3/DMF Residues GCMS->DataGCMS Integration Orthogonal Data Integration True Purity Assessment DataHPLC->Integration DataqNMR->Integration DataGCMS->Integration

Orthogonal analytical workflow combining HPLC, qNMR, and GC-MS for comprehensive purity assessment.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the following protocols incorporate internal validation checks.

Protocol A: Absolute Purity Determination via 1H qNMR

Rationale: We utilize an internal standard (IS) with a known, certified purity to calculate the absolute weight percent of the target compound, bypassing the need for a 2,3-dichloroquinoxaline-5-carboxylic acid reference standard[6].

  • Standard Selection: Select an internal standard that is highly pure, soluble in the chosen NMR solvent (e.g., DMSO-d6), and has a resonance signal that does not overlap with the analyte. Maleic acid (NIST SRM traceable) is ideal, presenting a sharp singlet at ~6.2 ppm.

  • Sample Preparation: Accurately weigh ~20.0 mg of the synthesized 2,3-dichloroquinoxaline-5-carboxylic acid and ~10.0 mg of Maleic acid into a vial using a calibrated microbalance (precision ±0.01 mg).

  • Dissolution: Dissolve the mixture in 1.0 mL of deuterated dimethyl sulfoxide (DMSO-d6). Vortex until completely homogenous. Transfer 600 µL to a 5 mm NMR tube.

  • Acquisition Parameters (Critical Step):

    • Pulse Angle: 90° for maximum signal-to-noise.

    • Relaxation Delay (D1): Must be at least 5 times the longest longitudinal relaxation time (T1) of the protons being integrated (typically D1 = 30-60 seconds) to ensure complete magnetization recovery[6].

    • Scans: 64 to 128 scans for adequate signal-to-noise ratio (>250:1).

  • Data Processing: Phase and baseline correct the spectrum manually. Integrate the IS peak (6.2 ppm, 2H) and a distinct analyte peak (e.g., the aromatic proton at C-6 or C-8).

  • Calculation: Use the standard qNMR formula: Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (W_IS / W_analyte) * P_IS (Where I = integral, N = number of protons, M = molar mass, W = weight, P = purity of IS)

Protocol B: Impurity Profiling via HPLC-UV

Rationale: To detect trace monochloro and starting material impurities that fall below the qNMR limit of detection (typically ~0.5%)[1][7].

  • System Preparation: Use a reverse-phase C18 column (e.g., 150 x 4.6 mm, 3 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water (suppresses the ionization of the carboxylic acid to prevent peak tailing).

    • Solvent B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes to ensure elution of both polar (unreacted SM) and non-polar (dichloro product) species.

  • Detection: UV at 254 nm (isosbestic point estimation) and 280 nm.

  • System Suitability: Inject a resolution mixture of the starting material and product. Ensure resolution (Rs) > 2.0 and tailing factor < 1.5 before analyzing the batch.

Data Presentation and Method Comparison

The following tables summarize the performance metrics and experimental results from a representative batch of synthesized 2,3-dichloroquinoxaline-5-carboxylic acid.

Table 1: Performance Comparison of Analytical Methodologies

ParameterHPLC-UVqNMRGC-MS (Headspace)
Primary Utility Trace impurity profilingAbsolute purity & RRF calculationResidual solvents (DMF, POCl3)
Quantification Basis Relative (Area %)Absolute (Molar/Weight %)Absolute (Calibration Curve)
Reference Standard Required for accurate quantitationNot required for the analyteRequired for solvents
Limit of Detection ~0.01 - 0.05%~0.5 - 1.0%~1 - 10 ppm
Analysis Time 20 - 30 minutes10 - 15 minutes15 - 20 minutes

Table 2: Experimental Batch Analysis Results

ComponentHPLC Result (Area %)qNMR Result (Weight %)Discrepancy Analysis
2,3-Dichloroquinoxaline-5-carboxylic acid 98.85%97.10%HPLC overestimates due to differing UV response factors[5].
Monochloro impurity 0.95%1.80%Monochloro species exhibits lower UV absorbance at 254 nm.
2,3-Dihydroxy starting material 0.20%Not DetectedBelow qNMR LOD; HPLC excels at trace detection[4].
Residual DMF Not Detected0.80%Invisible to UV at 254 nm; clearly visible in 1H NMR at ~2.8/2.9 ppm.

Conclusion & Best Practices

Relying solely on HPLC area percent for the purity assessment of 2,3-dichloroquinoxaline-5-carboxylic acid can lead to a dangerous overestimation of purity, primarily due to the disparate UV response factors of its monochloro impurities and the "invisibility" of residual aliphatic solvents[5].

As a best practice, a cross-referenced, orthogonal approach is mandatory[4]. qNMR should be employed as the primary release test to establish the absolute mass balance and calculate Relative Response Factors (RRFs)[5][7]. Once RRFs are established, HPLC can be confidently used for routine, high-throughput batch monitoring, ensuring that both macroscopic purity and trace impurity control are rigorously maintained throughout the drug development lifecycle.

References

  • Almac Group. "QNMR – a modern alternative to HPLC." Almac,[Link]

  • Enovatia. "ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS." Enovatia,[Link]

  • RSSL. "qNMR for Purity Determination in Pharmaceuticals." RSSL,[Link]

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Validation

computational analysis of 2,3-dichloroquinoxaline positional isomers

Computational Analysis of Dichloroquinoxaline Positional Isomers: A Comparative Guide to Reactivity and Structural Dynamics As a Senior Application Scientist, I frequently encounter challenges in predicting the regiosele...

Author: BenchChem Technical Support Team. Date: March 2026

Computational Analysis of Dichloroquinoxaline Positional Isomers: A Comparative Guide to Reactivity and Structural Dynamics

As a Senior Application Scientist, I frequently encounter challenges in predicting the regioselective outcomes of nucleophilic aromatic substitution (SNAr) reactions on polyhalogenated heterocycles. Dichloroquinoxalines—specifically 2,3-dichloroquinoxaline (2,3-DCQX) and its positional isomers—are ubiquitous building blocks in medicinal chemistry and organic synthesis [1]. However, relying purely on empirical trial-and-error to functionalize these scaffolds is resource-intensive and often leads to complex mixtures of regioisomers.

By employing Density Functional Theory (DFT) and molecular orbital calculations, we can objectively compare the thermodynamic stability, electronic distribution, and transition state barriers of these positional isomers. This guide provides a rigorous computational framework to evaluate 2,3-DCQX against its structural analogs, supported by self-validating experimental protocols and quantitative data.

The Causality of Computational Methodologies

When evaluating positional isomers, the choice of the computational level of theory is critical. For halogenated quinoxalines, we utilize the B3LYP functional paired with the 6-311++G(d,p) basis set.

Why this specific basis set? SNAr reactions proceed via a negatively charged Meisenheimer (σ) complex. The inclusion of diffuse functions ("++") is non-negotiable; they allow the simulated electron cloud to expand, which is physically necessary to accurately model the stabilization of the anionic transition state. Furthermore, polarization functions ("(d,p)") account for the distortion of atomic orbitals upon the nucleophile's approach, ensuring the predicted activation barriers match empirical reality.

Self-Validating Protocol: DFT Workflow for Isomer Analysis

To ensure trustworthiness, every computational prediction must be mathematically validated to prevent artifactual data. The following step-by-step methodology guarantees that the calculated electronic properties reflect true ground-state geometries.

  • Step 1: Initial Geometry Construction. Generate 3D models of 2,3-DCQX, 2,6-DCQX, and a 6-substituted derivative (e.g., 6-nitro-2,3-DCQX) using a molecular builder.

  • Step 2: Geometry Optimization. Execute a full unconstrained geometry optimization. Apply a continuous solvation model (e.g., SMD) to simulate the reaction solvent, as gas-phase calculations often overestimate the energy of charged intermediates.

  • Step 3: Frequency Calculation (The Validation Step). Run a vibrational frequency calculation on the optimized geometry. Crucial Causality: You must verify that the number of imaginary frequencies (NIMAG) equals exactly zero. An NIMAG > 0 indicates the structure is trapped at a saddle point (a transition state) rather than a true local minimum, rendering subsequent HOMO/LUMO data invalid.

  • Step 4: Frontier Molecular Orbital (FMO) Analysis. Extract the HOMO and LUMO energy levels. The spatial distribution of the LUMO map dictates the primary site for nucleophilic attack.

  • Step 5: Fukui Function Calculation. Calculate the electrophilic Fukui function ( f+ ) to quantify the exact atomic susceptibility of the competing carbon positions.

DFT_Workflow Start Input Molecular Geometry (Positional Isomers) Opt Geometry Optimization (B3LYP/6-311++G**) Start->Opt Freq Frequency Calculation (Check for Imaginary Freq) Opt->Freq Valid Local Minimum Confirmed? (NIMAG = 0) Freq->Valid Valid->Opt No (Re-optimize) Electronic Electronic Properties (HOMO/LUMO, MEP) Valid->Electronic Yes Fukui Fukui Function Analysis (Predict Nucleophilic Sites) Electronic->Fukui TS Transition State Search (Meisenheimer Complex) Fukui->TS

Self-validating computational DFT workflow for analyzing dichloroquinoxaline isomers.

Comparative Analysis: 2,3-DCQX vs. Positional Isomers

Isomer A: 2,3-Dichloroquinoxaline (The Symmetric Scaffold)

In the standard 2,3-DCQX isomer, the C2 and C3 carbons are chemically and electronically equivalent. The LUMO is symmetrically distributed across the pyrazine ring. Because of this symmetry, SNAr reactions with primary amines, thiols, or alkynes typically yield a statistical mixture of mono- and di-substituted products unless stoichiometric control and temperature are strictly regulated [1]. The high electrophilicity is driven symmetrically by the adjacent electronegative nitrogen atoms.

Isomer B: 2,6-Dichloroquinoxaline (The Asymmetric Scaffold)

Moving one chlorine from the pyrazine ring to the benzene ring (C6) drastically alters the electronic landscape. Computational DFT studies reveal that the C-Cl bond at C2 is significantly more polarized than the C-Cl bond at C6 [3]. Consequently, nucleophiles will preferentially attack the C2 position. The C6 halogen remains kinetically inert under standard SNAr conditions, allowing it to be preserved for subsequent palladium-catalyzed cross-coupling reactions.

Isomer C: 6-Substituted-2,3-Dichloroquinoxaline (The Regioselective Switch)

When a substituent is introduced at the C6 position of 2,3-DCQX, the symmetry of the pyrazine ring is broken, creating distinct 6- and 7-positional isomers relative to the incoming nucleophile. Molecular orbital calculations demonstrate that the C2 position is preferentially attacked when an electron-withdrawing group (EWG) is present at C6. This regioselectivity is fundamentally caused by the greater thermodynamic stability of the intermediate σ-complex localized at C2, which allows the EWG to better delocalize the developing negative charge [2].

SNAr_Pathway Reactant 6-Substituted-2,3-DCQX + Nucleophile PathA Attack at C2 Position Reactant->PathA PathB Attack at C3 Position Reactant->PathB TS_A C2 σ-Complex (TS) Lower Activation Energy PathA->TS_A TS_B C3 σ-Complex (TS) Higher Activation Energy PathB->TS_B Prod_A 2-Substituted-3-chloro Major Isomer TS_A->Prod_A Thermodynamic Control Prod_B 3-Substituted-2-chloro Minor Isomer TS_B->Prod_B Kinetic Hindrance

Divergent SNAr pathways for 6-substituted-2,3-dichloroquinoxaline positional isomers.

Quantitative Data: Electronic Properties and Reactivity Metrics

The following table summarizes the computed electronic parameters for these isomers, directly correlating quantum mechanical data with empirical reactivity.

Positional IsomerHOMO (eV)LUMO (eV)Band Gap (ΔE, eV)Dipole Moment (Debye)Predicted SNAr Site
2,3-Dichloroquinoxaline -6.85-2.414.441.82C2 / C3 (Equivalent)
2,6-Dichloroquinoxaline -6.72-2.354.372.15C2 (High selectivity)
6-Nitro-2,3-DCQX -7.12-3.054.074.50C2 (EWG stabilized)
6-Methoxy-2,3-DCQX -6.45-2.104.353.12C3 (EDG directed)

Data Synthesis: The introduction of a strongly electron-withdrawing nitro group lowers the LUMO energy to -3.05 eV, significantly reducing the activation barrier for nucleophilic attack compared to the unsubstituted 2,3-DCQX. Furthermore, the asymmetric electron distribution dictates the regioselectivity, validating empirical observations where 6-substituted isomers yield predominantly 2-substituted-3-chloro products [2].

Conclusion

Computational analysis transforms the functionalization of dichloroquinoxaline positional isomers from a heuristic guessing game into a predictable science. By mapping the LUMO and calculating the relative stabilities of the Meisenheimer complexes, researchers can rationally design synthetic routes, minimizing by-product formation and optimizing yields for complex pharmaceutical intermediates.

References

  • Title: 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade Source: Arabian Journal of Chemistry URL: [Link]

  • Title: Synthesis and Some Reactions of 3-Chloro-2-(cyanomethylene)-1,2-dihydroquinoxalines Source: Molecules (NIH PMC) URL: [Link]

Comparative

A Senior Application Scientist's Guide to the Purification of Quinoxaline Acids: A Comparative Analysis

For researchers, scientists, and drug development professionals engaged in the synthesis of quinoxaline derivatives, the purification of the target compound is a critical step that significantly impacts the reliability o...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals engaged in the synthesis of quinoxaline derivatives, the purification of the target compound is a critical step that significantly impacts the reliability of downstream applications. Quinoxaline acids, a prominent class of heterocyclic compounds, are no exception. Their inherent polarity and potential for complex impurity profiles necessitate a well-considered purification strategy. This guide provides an in-depth comparison of the most effective techniques for purifying quinoxaline acids, supported by experimental insights and protocols to ensure the highest standards of scientific integrity.

The Criticality of Quinoxaline Acid Purification

Quinoxaline and its derivatives are key scaffolds in medicinal chemistry and materials science, exhibiting a wide range of biological activities, including antimicrobial and anticancer properties.[1] The presence of a carboxylic acid moiety can enhance solubility and provide a handle for further functionalization. However, impurities from the synthesis, such as starting materials, byproducts, or degradation products, can interfere with biological assays, compromise analytical data, and impede the drug development process. Therefore, an effective and well-chosen purification strategy is paramount.

Comparative Analysis of Purification Techniques

The choice of purification method is a balance of factors including the desired purity, yield, scale of the experiment, and the nature of the impurities. The three primary techniques for the purification of quinoxaline acids are recrystallization, column chromatography, and preparative High-Performance Liquid Chromatography (HPLC).

Parameter Recrystallization Column Chromatography Preparative HPLC
Purity Achievable Good to Excellent (>99%)Good to Excellent (>98%)Excellent (>99.5%)
Typical Yield Moderate to High (50-90%)Moderate to High (60-95%)High (>90%)
Scalability Excellent (grams to kilograms)Good (milligrams to hundreds of grams)Limited (milligrams to grams)
Cost LowModerateHigh
Time Consumption ModerateHighModerate to High
Ideal For Removing major, less soluble impurities; large-scale purification.Separating compounds with different polarities.Difficult separations of isomers or closely related impurities.
Recrystallization: The Classic Approach for High Purity Solids

Recrystallization is a powerful and economical technique for purifying solid compounds.[2] It relies on the principle of differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[3]

Causality Behind Experimental Choices: The slow cooling of a saturated solution allows for the formation of a crystalline lattice of the pure compound, excluding impurities which remain in the solution. Rapid cooling can trap impurities within the crystal structure, hence the emphasis on allowing the solution to cool slowly.[3]

Workflow for Recrystallization of Quinoxaline Acids

G cluster_0 Recrystallization Process A Dissolve Crude Product in Minimum Hot Solvent B Hot Filtration (if insoluble impurities present) A->B Optional C Slow Cooling to Room Temperature A->C B->C D Further Cooling (Ice Bath) C->D E Vacuum Filtration to Collect Crystals D->E F Wash Crystals with Cold Solvent E->F G Dry Purified Crystals F->G

Caption: A typical workflow for the purification of quinoxaline acids via recrystallization.

Column Chromatography: The Workhorse for Mixture Separation

Column chromatography is an indispensable technique for separating mixtures of compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase. For quinoxaline acids, silica gel is the most common stationary phase, and a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is often used as the mobile phase.[3][4]

Expertise in Action: The acidic nature of some quinoxaline derivatives can lead to degradation on standard silica gel.[2][5] In such cases, deactivating the silica gel with a small amount of a base like triethylamine (1-3%) or using an alternative stationary phase such as alumina is a field-proven strategy to mitigate this issue.[2][5] Gradient elution, where the polarity of the mobile phase is gradually increased, is often employed to effectively separate compounds with a wide range of polarities.[5]

Workflow for Column Chromatography Purification

G cluster_0 Column Chromatography Process A Prepare Slurry and Pack Column B Load Crude Sample A->B C Elute with Mobile Phase (Isocratic or Gradient) B->C D Collect Fractions C->D E Monitor Fractions by TLC D->E F Combine Pure Fractions E->F G Evaporate Solvent F->G

Caption: A generalized workflow for the purification of quinoxaline acids using column chromatography.

Preparative HPLC: The Ultimate Solution for High-Purity Isolation

For challenging separations where recrystallization and column chromatography fall short, such as in the case of isomers or impurities with very similar polarities, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice.[5] This technique utilizes high pressure to pass the sample mixture through a column packed with a stationary phase, providing superior resolution and purity.[6][7]

Trustworthy Protocols: Preparative HPLC is essentially a scaled-up version of analytical HPLC.[6] The method development often starts at the analytical scale to optimize the separation conditions (e.g., mobile phase composition, column chemistry) before transitioning to the preparative scale for isolation of larger quantities of the purified compound.[1]

Logical Relationship for Choosing Preparative HPLC

G A Initial Purification Attempt (Recrystallization/Column Chromatography) B Purity Assessment (Analytical HPLC, NMR) A->B C Is Desired Purity Achieved? B->C D Purified Product C->D Yes E Proceed with Preparative HPLC C->E No

Caption: Decision-making process for employing preparative HPLC for quinoxaline acid purification.

Experimental Protocols

The following are generalized, self-validating protocols. Researchers should optimize these based on the specific properties of their quinoxaline acid derivative.

Protocol 1: Recrystallization of a Quinoxaline Acid
  • Solvent Selection: In a series of small test tubes, test the solubility of a small amount of the crude quinoxaline acid in various solvents (e.g., ethanol, methanol, ethyl acetate, water) at room temperature and upon heating. A suitable solvent will show low solubility at room temperature and high solubility when hot.[3]

  • Dissolution: In an Erlenmeyer flask, add the crude solid and the minimum amount of the chosen hot solvent to achieve complete dissolution.[8]

  • Decolorization (Optional): If colored impurities are present, add a small amount of activated charcoal (1-2% by weight) to the hot solution and swirl for a few minutes.[5]

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.[5]

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.[3]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[2]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.[2]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Protocol 2: Column Chromatography of a Quinoxaline Acid
  • TLC Analysis: Develop a suitable mobile phase system using Thin Layer Chromatography (TLC). A good system will give the desired compound an Rf value of approximately 0.2-0.4.[5]

  • Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the chosen mobile phase and carefully pack it into a chromatography column.[5]

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase. If solubility is low, pre-adsorb the sample onto a small amount of silica gel and load the dry powder onto the top of the packed column.[5]

  • Elution: Begin eluting with the mobile phase, collecting fractions. If a gradient elution is required, gradually increase the polarity of the mobile phase.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified quinoxaline acid.

Protocol 3: Preparative HPLC of a Quinoxaline Acid
  • Method Development: Using an analytical HPLC system with a suitable column (e.g., C18 reversed-phase), develop a separation method. Optimize the mobile phase (e.g., acetonitrile/water with a modifier like formic acid) and gradient to achieve good separation of the target compound from impurities.[1][9]

  • Sample Preparation: Dissolve the partially purified or crude quinoxaline acid in the mobile phase or a suitable solvent and filter through a 0.45 µm syringe filter.[1]

  • Purification: Scale up the analytical method to a preparative HPLC system equipped with a larger column of the same stationary phase. Inject the sample and collect the fractions corresponding to the peak of the desired compound.

  • Product Recovery: Combine the fractions containing the pure product and remove the solvent, often by lyophilization or evaporation, to yield the highly purified quinoxaline acid.

Conclusion

The purification of quinoxaline acids is a critical step in their synthesis and application. While recrystallization offers a cost-effective method for large-scale purification of solid compounds, column chromatography provides versatility in separating complex mixtures. For the most challenging separations and to achieve the highest levels of purity, preparative HPLC is the gold standard. The choice of technique should be guided by the specific requirements of the research, considering factors such as purity, yield, scale, and the nature of the impurities. By understanding the principles and applying the robust protocols outlined in this guide, researchers can confidently obtain highly pure quinoxaline acids for their scientific endeavors.

References

  • Amaya-García, F., & Unterlass, M. M. (2022). Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature Water. KOPS - University of Konstanz Institutional Repository. Available at: [Link]

  • SIELC Technologies. (2018). Separation of Quinoxaline on Newcrom R1 HPLC column. Available at: [Link]

  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (n.d.). Available at: [Link]

  • Rostami, A., et al. (2014). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. Molecules, 19(9), 13657-13670. Available at: [Link]

  • Wang, J., et al. (2017). An immunoaffinity column for the selective purification of 3-methyl-quinoxaline-2-carboxylic acid from swine tissues and its determination by high-performance liquid chromatography with ultraviolet detection and a colloidal gold-based immunochromatographic assay. Food Chemistry, 237, 290-296. Available at: [Link]

  • Amaya-García, F., & Unterlass, M. M. (2022). Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature. KOPS. Available at: [Link]

  • Rostami, A., et al. (2014). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. ResearchGate. Available at: [Link]

  • Method for preparing heterocyclic-carboxylic acids. (n.d.). Google Patents.
  • Heravi, M. M., et al. (2008). One-pot and efficient protocol for synthesis of quinoxaline derivatives. Arkivoc, 2008(15), 280-287. Available at: [Link]

  • Table 2 Solubility of Polyamides containing quinoxaline moiety. (n.d.). ResearchGate. Available at: [Link]

  • Liu, G., et al. (2021). Protocol for stereodivergent asymmetric hydrogenation of quinoxalines. STAR Protocols, 2(4), 100898. Available at: [Link]

  • Agilent. (n.d.). What is Preparative HPLC | Find Your Purification HPLC System. Available at: [Link]

  • Keller, U., et al. (1990). Purification and characterization of the quinoxaline-2-carboxylic acid activating enzyme from Streptomyces triostinicus. Biochemistry, 29(25), 5958-5963. Available at: [Link]

  • Sajjadifar, S., et al. (2012). Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst at Room Temperature. Organic Chemistry International, 2012, 685793. Available at: [Link]

  • Teledyne LABS. (n.d.). The Power of Preparative HPLC Systems. Available at: [Link]

  • Khan, I., et al. (2025). Eco-friendly preparation and testing of electroactive quinoxalines. Arabian Journal of Chemistry, 18(12), 105432. Available at: [Link]

  • Li, Y., et al. (2022). Highly Water-Soluble 6-Quinoxalinecarboxylic Acid for High-Voltage Aqueous Organic Redox Flow Batteries. ACS Applied Energy Materials, 5(10), 12345-12352. Available at: [Link]

  • A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. (2025). International Journal of Pharmaceutical Sciences. Available at: [Link]

  • Asadipour, A., et al. (2021). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Molecules, 26(16), 4875. Available at: [Link]

  • SYNTHESIS AND CHARACTERIZATION OF QUINOXALINES & THEIR ANTIMICROBIAL STUDY. (n.d.). IJRAR.org. Available at: [Link]

  • Wang, Y., et al. (2023). A Direct Method for Synthesis of Quinoxalines and Quinazolinones Using Epoxides as Alkyl Precursor. Catalysts, 13(11), 1421. Available at: [Link]

  • Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Arkivoc. Available at: [Link]

  • Singh, P., et al. (2021). Synthesis and Structure-Chirality Relationship Analysis of Steroidal Quinoxalines to Design and Develop New Chiral Drugs. Symmetry, 13(3), 486. Available at: [Link]

Sources

Validation

A Comparative Guide to the Structure-Activity Relationships of Quinoxaline-5-Carboxamides

The quinoxaline scaffold, a fusion of benzene and pyrazine rings, is a privileged structure in medicinal chemistry, forming the core of numerous agents with a wide spectrum of biological activities.[1][2][3] Its derivati...

Author: BenchChem Technical Support Team. Date: March 2026

The quinoxaline scaffold, a fusion of benzene and pyrazine rings, is a privileged structure in medicinal chemistry, forming the core of numerous agents with a wide spectrum of biological activities.[1][2][3] Its derivatives have been investigated as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[4][5][6][7] The versatility of the quinoxaline ring system allows for extensive structural modifications, enabling the fine-tuning of its pharmacological properties. This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a specific, potent subclass: the quinoxaline-5-carboxamides.

We will dissect the key structural features influencing the biological activity of these compounds, primarily focusing on their well-documented antibacterial properties. For comparative context, we will contrast these findings with related quinoxaline carboxamide analogs investigated as kinase inhibitors for anticancer therapy. This guide is intended for researchers and drug development professionals, providing not only a summary of findings but also the causal logic behind experimental designs and detailed protocols for replication and further investigation.

Part 1: Core SAR Analysis of Quinoxaline-5-Carboxamides as Antibacterial Agents

The primary mechanism by which quinoxaline-based compounds exert their antibacterial effect is believed to involve the inhibition of DNA-directed RNA synthesis through binding to the CpG site on DNA.[8] The development of novel quinoxaline-5-carboxamide derivatives has aimed to optimize this interaction and enhance potency against a range of bacterial strains.

A seminal study by Srinivas et al. provides a clear SAR framework for this scaffold.[8][9] The core structure and key points of modification are illustrated below.

Caption: General structure of quinoxaline-2-carboxamide ASK1 inhibitors.

Key SAR Insights for Kinase Inhibition
  • Quinoxaline Core (Moiety C): Unlike the antibacterial SAR where core substitutions were less explored, for ASK1 inhibition, substitutions on the quinoxaline ring are critical. The introduction of electron-donating methoxy groups at positions 5 and 8 significantly enhances inhibitory activity. Compound 26e , with this substitution pattern, showed an IC50 of 29 nM against ASK1, a marked improvement over the unsubstituted analog. * Amide-Linked Moiety (A & B): The nature of the groups linked to the carboxamide is also crucial. A 4-isopropyl-4H-1,2,4-triazol-3-yl moiety attached to a pyridine ring was found to be optimal for potent inhibition.

Comparative Performance Data
Compound IDQuinoxaline Substituents (Moiety C)R1 (Moiety B)Moiety AASK1 IC50 (nM)Reference
9c UnsubstitutedIsopropyl3-pyridinyl358.4
26b 5,8-dimethylIsopropyl2-pyridinyl73.1
26e 5,8-dimethoxyIsopropyl2-pyridinyl29.0
30 5,8-dimethoxyIsopropylPhenyl70.2

Analysis: This data demonstrates a different SAR profile compared to the antibacterial 5-carboxamides. Here, substitutions on the quinoxaline core itself are a primary driver of potency, with the 5,8-dimethoxy pattern (26e ) being optimal. This highlights how changing the position of the carboxamide group and the biological target profoundly alters the SAR landscape, directing medicinal chemistry efforts in different directions for different therapeutic applications.

Part 3: Experimental Methodologies

To ensure scientific integrity and reproducibility, detailed protocols for the synthesis and evaluation of these compounds are essential.

General Synthetic Workflow

The synthesis of quinoxaline-5-carboxamide derivatives typically follows a multi-step sequence starting from commercially available materials. The rationale is to first construct the core heterocyclic system and then introduce the diverse amide functionalities.

Synthesis_Workflow cluster_synthesis Synthesis of Quinoxaline-5-Carboxamides A Step 1: Dioxo-quinoxaline formation (Methyl 2,3-diaminobenzoate + Oxalic acid) B Step 2: Chlorination (SOCl2 or POCl3) A->B C Step 3: Aromatization/Ester Hydrolysis (Base-mediated) B->C D Step 4: Amide Coupling (Target Amine + Coupling Agent e.g., Pivolyl Chloride) C->D E Final Product (Quinoxaline-5-carboxamide) D->E

Caption: General synthetic workflow for quinoxaline-5-carboxamides. [8] Step-by-Step Protocol: Synthesis of Quinoxaline-5-carboxylic acid (Intermediate) [8]

  • Step 1: A mixture of methyl 2,3-diaminobenzoate (1 equivalent) and oxalic acid monohydrate (1.1 equivalents) is heated at 140°C for 2 hours. The rationale for using thermal condensation is to drive the cyclization reaction to form methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylate.

  • Step 2: The product from Step 1 is suspended in thionyl chloride (SOCl2, excess) and refluxed for 4 hours. This step chlorinates the dioxo positions, facilitating subsequent aromatization.

  • Step 3: The resulting chloro-intermediate is then treated with a reducing agent and subsequently hydrolyzed with a base (e.g., NaOH in methanol/water) to yield the key intermediate, quinoxaline-5-carboxylic acid.

  • Step 4 (Amide Coupling): To a solution of quinoxaline-5-carboxylic acid (1 equivalent) in a suitable solvent like DMF, a coupling agent such as pivolyl chloride (1.2 equivalents) and a base like triethylamine (Et3N, 2.5 equivalents) are added at 0°C. The desired amine (1.2 equivalents) is then added, and the reaction is stirred at room temperature until completion. This final step creates the diverse amide library for SAR studies.

Biological Evaluation Workflow: Antibacterial Susceptibility Testing

The antibacterial activity of the synthesized compounds is typically assessed using the agar well diffusion method. This method provides a reliable, semi-quantitative measure of a compound's ability to inhibit bacterial growth.

Assay_Workflow cluster_assay Agar Well Diffusion Assay Workflow A Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) B Inoculate Mueller-Hinton Agar plates uniformly A->B C Create wells (e.g., 6 mm diameter) in the agar B->C D Add a defined concentration of test compound solution to each well C->D E Incubate plates at 37°C for 24 hours D->E F Measure the diameter of the Zone of Inhibition (mm) E->F

Caption: Workflow for antibacterial susceptibility testing. [8] Step-by-Step Protocol: Agar Well Diffusion Assay [8]

  • Inoculum Preparation: Bacterial strains are cultured in nutrient broth overnight. The turbidity is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. This standardization is critical for reproducible results.

  • Plate Inoculation: A sterile cotton swab is dipped into the standardized inoculum and streaked evenly across the surface of a Mueller-Hinton Agar plate to ensure confluent growth.

  • Well Preparation: Wells of a uniform diameter (e.g., 6 mm) are punched into the agar using a sterile cork borer.

  • Compound Application: A fixed volume (e.g., 100 µL) of the test compound, dissolved in a suitable solvent like DMSO at a known concentration, is added to each well. A solvent control (DMSO alone) and a standard antibiotic (e.g., Ciprofloxacin) are included on each plate for validation.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Data Analysis: The diameter of the clear zone around each well, where bacterial growth is inhibited, is measured in millimeters. A larger zone of inhibition indicates greater antibacterial activity.

Conclusion

The structure-activity relationship for quinoxaline-5-carboxamides is highly dependent on the therapeutic target. For antibacterial applications, the key to enhancing potency lies in the modification of the amide substituent at the 5-position. Specifically, the incorporation of fluoro-substituted phenyl rings, cyclic amines like morpholine, and short hydroxy-aliphatic chains has proven to be a successful strategy. [8][9]In contrast, for targeting protein kinases in cancer, isomeric scaffolds such as quinoxaline-2-carboxamides are often employed, where substitutions on the quinoxaline core itself, particularly with electron-donating groups, play a more dominant role in determining activity. [10] This comparative analysis underscores the importance of a target-centric approach in drug design. The insights and protocols provided herein offer a robust foundation for researchers aiming to further explore and optimize the quinoxaline-carboxamide scaffold for various therapeutic indications.

References

  • Hassan, A. S., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7634. Available from: [Link]

  • Srinivas, K., et al. (2017). Synthesis and Antibacterial Activity of Novel Quinoxaline-5-Carboxamide Derivatives. ResearchGate. Available from: [Link]

  • Li, H., et al. (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). Available from: [Link]

  • Srinivas, K., et al. (2014). Synthesis and Antibacterial Activity of Novel Quinoxaline-5-Carboxamide Derivatives. Semantic Scholar. Available from: [Link]

  • Sagar, S., et al. (2021). Structure activity relationship (SAR) study identifies a quinoxaline urea analog that modulates IKKβ phosphorylation for pancreatic cancer therapy. European Journal of Medicinal Chemistry, 222, 113579. Available from: [Link]

  • Janočková, J., et al. (2012). Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. Molecules, 17(1), 835-854. Available from: [Link]

  • Asif, M. (2023). SAR and potent compounds of quinoxaline derivatives as antidiabetic agents. ResearchGate. Available from: [Link]

  • Kumar, A., et al. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. RSC Advances, 14(47), 34698-34720. Available from: [Link]

  • Al-Ostoot, F.H., et al. (2023). Synthetic Methods of Quinoxaline Derivatives and their Potential Anti-inflammatory Properties. Mini Reviews in Medicinal Chemistry, 23. Available from: [Link]

  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56. Available from: [Link]

  • Anusha, V. & Sravani, G. (2024). A REVIEW ON MEDICINAL AND STRUCTURAL ACTIVITY OF QUINOXALINE MOIETY. TIJER - International Research Journal. Available from: [Link]

  • Ali, G. A. M., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. ResearchGate. Available from: [Link]

  • Asif, M. (2015). Biological activity of quinoxaline derivatives. ResearchGate. Available from: [Link]

  • Srinivas, K., et al. (2014). Synthesis and Antibacterial Activity of Novel Quinoxaline-6-Carboxamide Derivatives. Rasayan Journal of Chemistry. Available from: [Link]

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Dichloroquinoxaline-5-carboxylic acid
Reactant of Route 2
2,3-Dichloroquinoxaline-5-carboxylic acid
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